KL140061A-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H22F2N2O3S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(1,1,3,3-tetradeuterio-5-methylsulfonylisoindol-2-yl)oxan-3-amine |
InChI |
InChI=1S/C20H22F2N2O3S/c1-28(25,26)16-4-2-12-9-24(10-13(12)6-16)15-8-19(23)20(27-11-15)17-7-14(21)3-5-18(17)22/h2-7,15,19-20H,8-11,23H2,1H3/t15-,19+,20-/m1/s1/i9D2,10D2 |
InChI-Schlüssel |
OSDYAQWRTJJSON-LWERDXOBSA-N |
Isomerische SMILES |
[2H]C1(C2=C(C=C(C=C2)S(=O)(=O)C)C(N1[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N)([2H])[2H])[2H] |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(CN(C2)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N)C=C1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling KL140061A-d4: A Technical Guide to a Novel Anti-HIV Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the identity, primary function, and mechanism of action of the research compound initially identified as KL140061A-d4. Our investigation reveals this compound to be a deuterated form of KP-1461, a prodrug for the novel anti-HIV agent KP-1212. The primary function of KP-1212 in research is to act as a viral mutagen, a groundbreaking approach to antiretroviral therapy that aims to induce "lethal mutagenesis" in HIV.
Core Compound Identification and Function
Initial inquiries into "this compound" did not yield direct results. However, analysis of the nomenclature, particularly the "-d4" suffix, suggested a deuterated form of a parent compound. Subsequent research identified the parent compound as KP-1461 .
KP-1461 is a prodrug that, once administered, metabolizes into its active form, KP-1212 (also known as 5,6-dihydro-5-aza-2'-deoxycytidine). Unlike conventional antiretroviral drugs that inhibit viral replication, KP-1212 is designed to be incorporated into the replicating HIV genome by the viral reverse transcriptase. Its unique chemical structure causes it to be a poor substrate for human DNA polymerases, thereby minimizing effects on the host's DNA[1].
The primary research function of KP-1212 is to serve as a viral decay accelerator . It achieves this by increasing the natural mutation rate of HIV beyond a sustainable threshold, leading to a cascade of non-viable viral progeny and eventual collapse of the viral population[2].
Mechanism of Action: Lethal Mutagenesis via Tautomerism
The mutagenic properties of KP-1212 stem from its ability to exist in multiple tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of KP-1212, its nucleobase can exist in different forms, allowing it to ambiguously base-pair with both guanine (G) and adenine (A) during reverse transcription.
This tautomeric flexibility leads to the incorporation of incorrect nucleotides into the newly synthesized viral DNA. Specifically, KP-1212 primarily induces G-to-A and A-to-G transition mutations[3]. The accumulation of these mutations across the viral genome with each replication cycle eventually leads to an "error catastrophe," rendering the virus non-infectious[4].
The following diagram illustrates the proposed mechanism of action:
Quantitative Data Summary
The following tables summarize key quantitative data gathered from preclinical and clinical studies of KP-1461 and KP-1212.
Table 1: In Vitro Anti-HIV Activity of KP-1212
| Parameter | Value | Cell Line | HIV Strain | Reference |
| EC50 | 10 nmol·L-1 | - | - | [5] |
EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.
Table 2: Pharmacokinetic Parameters of KP-1461 and KP-1212 in Humans (Phase I/II Trials)
| Parameter | KP-1461 | KP-1212 | Study Population | Reference |
| Half-life (t1/2) | 1.5 h | - | HIV-infected | [2] |
| Trough Concentration (Cmin) | 89 - 134 ng/mL | 34 - 55 ng/mL | HIV-infected | [2][6] |
Pharmacokinetic parameters were determined following administration of KP-1461.
Table 3: Mutation Frequency in HIV-1 Genome from Clinical Trial Participants
| Mutation Type | Observation | p-value | Treatment Duration | Reference |
| Private Mutations | Increased vs. controls | 0.038 | 56 days | [3][4] |
| Private Mutations | Increased vs. controls | 0.002 | 124 days | [3][4] |
| A-to-G and G-to-A | Excess observed | 0.01 | - | [3] |
| T-to-C and C-to-T | Lesser excess observed | 0.09 | - | [3] |
Data from a Phase II clinical trial of KP-1461 in HIV-1 infected individuals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of KP-1461 and KP-1212.
Protocol 1: In Vitro Anti-HIV Activity Assay (General)
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound.
-
Cell Culture: C8166 cells, a human T-cell line, are cultured in an appropriate medium.
-
Virus Infection: Cells are infected with a known multiplicity of infection (M.O.I.) of an HIV-1 laboratory strain.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., KP-1212) or a vehicle control (DMSO).
-
Incubation: The treated and infected cells are incubated for a set period, typically 72 hours.
-
Assessment of Cytopathic Effect (CPE): The extent of virus-induced cell death (CPE) is observed and quantified using light microscopy.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.
Protocol 2: Clinical Trial Protocol for KP-1461 (Phase I/II Overview)
This provides a general workflow for the initial clinical evaluation of KP-1461.
Phase I Studies (e.g., NCT00129194): These studies were typically double-blind, placebo-controlled, and involved single or escalating doses in both non-HIV-infected and highly antiretroviral-experienced HIV-infected adults. The primary objectives were to assess safety and tolerability, with secondary objectives including pharmacokinetic analysis[7][8].
Phase IIa "Mechanism Validation" Study (e.g., NCT00504452): This was an open-label, single-arm, multicenter study to evaluate the safety, tolerability, and efficacy of KP-1461 as monotherapy in antiretroviral-experienced, HIV-1-infected subjects over a longer duration (e.g., 124 days). The primary endpoint was safety and tolerability, while secondary endpoints included virologic and immunologic efficacy.
Protocol 3: Determination of Tautomeric Forms by 2D IR Spectroscopy (Conceptual)
-
Sample Preparation: A solution of KP-1212 is prepared in a suitable solvent, often D2O to minimize interference from water's vibrational modes.
-
Spectroscopic Measurement: Two-dimensional infrared (2D IR) spectroscopy is employed. This technique uses a series of ultrashort infrared laser pulses to excite the molecules and measure the vibrational couplings between different chemical bonds.
-
Data Analysis: The resulting 2D IR spectrum shows cross-peaks that indicate which vibrational modes are coupled. The patterns of these cross-peaks are unique to specific tautomeric forms.
-
Interpretation: By analyzing the cross-peak patterns, researchers can identify and quantify the different tautomers of KP-1212 present in the solution under physiological conditions. This method provides direct evidence for the existence of the multiple tautomers responsible for its mutagenic activity.
Conclusion
This compound is a deuterated analog of KP-1461, a prodrug for the innovative anti-HIV agent KP-1212. The primary function of KP-1212 in research is to induce lethal mutagenesis in HIV by leveraging its unique tautomeric properties to introduce errors during reverse transcription. While clinical trials have demonstrated the safety of KP-1461 and validated its mechanism of action by showing an altered mutation spectrum in HIV from treated individuals, they did not show a reduction in viral load in the short term. Further research and development of this novel therapeutic approach are warranted to explore its full potential in the long-term management of HIV infection.
References
- 1. Forced mutations doom HIV | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. Safety, Tolerability, and Efficacy of KP-1461 as Monotherapy for 124 Days in Antiretroviral-Experienced, HIV Type 1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutation of HIV-1 genomes in a clinical population treated with the mutagenic nucleoside KP1461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutation of HIV-1 Genomes in a Clinical Population Treated with the Mutagenic Nucleoside KP1461 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability, and Pharmacokinetics of KP-1461 in Phase I Clinical Studies: A Single Oral Dose Study in Non-HIV-Infected Adults, and a 14-Day Dose-Escalating Study in Highly Antiretroviral-Experienced HIV-Infected Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Mechanism and Application of Deuterated Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the foundational principles and practical applications of deuterated internal standards in quantitative mass spectrometry. While specific data for a compound designated "KL140061A-d4" is not publicly available, this guide will elucidate the core mechanism of action using the well-established principles of isotope dilution mass spectrometry, applicable to any deuterated internal standard.
The Foundational Principle: Isotope Dilution
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), achieving precision and accuracy is paramount.[1] Variability can arise from multiple stages of the analytical process, including sample extraction, matrix effects, injection volume inconsistencies, and fluctuations in ionization efficiency.[1] A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This mass modification allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical workflow.[1]
The core of its mechanism of action lies in the principle of isotope dilution. A known quantity of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then measured. Because both the analyte and the internal standard are subject to the same sources of error, the ratio of their signals remains constant, even if the absolute signals fluctuate. This effectively normalizes the data, correcting for procedural inconsistencies and leading to highly reliable and reproducible quantitative results.[1]
Key Advantages of Deuterated Internal Standards
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for several key reasons:
-
Co-elution with the Analyte: Since the deuterated standard has nearly identical chemical properties to the analyte, it will co-elute during chromatographic separation.[2] This is crucial for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte.
-
Similar Extraction Recovery: The deuterated standard will have the same extraction efficiency from the biological matrix as the analyte.[2]
-
Correction for Ionization Variability: Both the analyte and the internal standard will experience similar ionization suppression or enhancement in the mass spectrometer's ion source.[2][3]
-
Improved Precision and Accuracy: By compensating for various sources of error, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[3]
Experimental Workflow and Protocols
The following represents a generalized experimental protocol for the use of a deuterated internal standard in a typical pharmacokinetic study.
Materials and Reagents
| Component | Specification | Purpose |
| Analyte | Certified Reference Material | The compound to be quantified. |
| Deuterated Internal Standard | e.g., Analyte-d4 | For normalization. |
| Biological Matrix | e.g., Human Plasma (K2EDTA) | The sample medium. |
| Protein Precipitation Reagent | e.g., Acetonitrile with 0.1% Formic Acid | To remove proteins from the sample. |
| Mobile Phase A | e.g., Water with 0.1% Formic Acid | For liquid chromatography. |
| Mobile Phase B | e.g., Acetonitrile with 0.1% Formic Acid | For liquid chromatography. |
| LC Column | e.g., C18 reverse-phase column | To separate the analyte. |
Sample Preparation Protocol
-
Spiking: To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the deuterated internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortexing: Briefly vortex mix the samples for approximately 10 seconds.
-
Protein Precipitation: Add 300 µL of the protein precipitation reagent (e.g., cold acetonitrile) to each sample.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject a specified volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
| Parameter | Example Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | e.g., m/z 450.3 -> 285.2 |
| MRM Transition (IS) | e.g., m/z 454.3 -> 289.2 |
Data Analysis and Interpretation
The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the core concepts and workflows associated with the use of a deuterated internal standard.
References
Basic properties and synthesis of KL140061A-d4.
An In-Depth Technical Guide to KL140061A-d4: Properties and Synthesis For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated form of KL140061A, a potent and selective covalent inhibitor of the K-Ras(G12C) mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein, and the G12C mutation is a common driver in various cancers. This document provides a comprehensive overview of the basic properties and a putative synthesis protocol for this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development. The inclusion of deuterium in the molecule is intended to improve its pharmacokinetic profile by leveraging the kinetic isotope effect to slow down metabolism.
Basic Properties of KL140061A and this compound
KL140061A is identified as 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. The "-d4" designation in this compound indicates the replacement of four hydrogen atoms with deuterium. Based on the chemical structure, this deuteration is likely on the propyl group attached to the tetrahydroquinoline nitrogen.
Table 1: Physicochemical Properties of KL140061A and this compound
| Property | KL140061A (Parent Compound) | This compound (Deuterated) | Data Source/Reference |
| IUPAC Name | 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-(propyl-d4)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (putative) | [1] |
| Molecular Formula | C20H22F2N2O3S | C20H18D4F2N2O3S | [1] |
| Molecular Weight | 424.47 g/mol | 428.52 g/mol (approx.) | Calculated |
| Appearance | White to off-white solid (presumed) | White to off-white solid (presumed) | N/A |
| Solubility | DMSO (presumed) | DMSO (presumed) | N/A |
| Melting Point | Not available | Not available | N/A |
| Boiling Point | Not available | Not available | N/A |
| pKa | Not available | Not available | N/A |
Note: Specific experimental data for KL140061A and its deuterated form are not publicly available. The information presented is based on available chemical supplier data and general knowledge of similar compounds.
Biological Activity and Mechanism of Action
KL140061A is a covalent inhibitor that specifically targets the cysteine residue of the K-Ras(G12C) mutant. This mutation results in a constitutively active K-Ras protein, leading to uncontrolled cell proliferation through downstream signaling pathways such as the MAPK and PI3K pathways.
By forming a covalent bond with the mutant cysteine, KL140061A locks the K-Ras(G12C) protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream effector proteins like RAF and PI3K and ultimately blocking the oncogenic signaling cascade.
K-Ras(G12C) Signaling Pathway and Inhibition
The following diagram illustrates the simplified K-Ras signaling pathway and the mechanism of inhibition by a covalent inhibitor like KL140061A.
References
Technical Guide: Understanding and Mitigating Matrix Effects in Bioanalysis with a Case Study of KL140061A and its Deuterated Internal Standard, KL140061A-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction to Matrix Effects in Bioanalysis
In the realm of drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. However, a significant challenge that can compromise the accuracy and reproducibility of LC-MS/MS assays is the "matrix effect."
The matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to erroneous quantitative results.[2] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and endogenous metabolites.[3][4][5]
This technical guide provides an in-depth overview of matrix effects, with a focus on experimental design for their evaluation and mitigation, using the analysis of a hypothetical compound, KL140061A, and its deuterated internal standard (IS), KL140061A-d4, as a case study.
The Role of Deuterated Internal Standards
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] The fundamental principle behind using a deuterated IS is that it has nearly identical physicochemical properties to the analyte of interest.[1] Consequently, during sample preparation, chromatography, and ionization, the deuterated IS should be affected by the matrix in the same manner as the analyte.[1] By calculating the ratio of the analyte response to the IS response, any signal suppression or enhancement caused by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.
However, it is crucial to note that while deuterated internal standards are a powerful tool, they may not always perfectly compensate for matrix effects.[6][7] Differences in retention times between the analyte and the deuterated IS, even if slight, can lead to differential matrix effects, particularly in regions of the chromatogram with steep gradients of interfering substances.[6] Therefore, a thorough evaluation of matrix effects remains a critical component of bioanalytical method validation, in line with regulatory expectations from bodies such as the FDA and EMA.[8][9][10][11]
Experimental Design for Matrix Effect Assessment
The most widely accepted method for quantitatively assessing matrix effects is the post-extraction addition method.[2][12] This approach allows for the direct comparison of the analyte's response in a neat solution versus its response in a biological matrix extract, thereby isolating the impact of the matrix components.
Experimental Workflow
The following diagram illustrates the general workflow for the post-extraction addition experiment to evaluate the matrix effect for KL140061A and this compound.
Caption: Workflow for Matrix Effect Assessment using the Post-Extraction Addition Method.
Detailed Experimental Protocol
This protocol describes the preparation of sample sets for the evaluation of matrix effects on KL140061A using this compound as the internal standard.
Objective: To quantify the matrix effect on KL140061A at low and high concentrations in human plasma.
Materials:
-
Blank human plasma (at least 6 different lots)
-
KL140061A and this compound reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution):
-
Prepare solutions of KL140061A at a low concentration (LQC) and a high concentration (HQC) in the reconstitution solvent.
-
Add this compound to each solution at the working concentration.
-
These samples represent the response of the analyte and IS in the absence of matrix.
-
-
Set B (Post-Spike Matrix):
-
Dispense blank human plasma into microcentrifuge tubes.
-
Perform the sample extraction procedure (e.g., add 3 volumes of protein precipitation solvent, vortex, and centrifuge).
-
Transfer the supernatant to a new set of tubes and evaporate to dryness.
-
Reconstitute the dried extract with the LQC and HQC solutions of KL140061A and this compound prepared for Set A.
-
These samples represent the response of the analyte and IS in the presence of extracted matrix components.
-
-
Set C (Pre-Spike Matrix - for Recovery):
-
Spike blank human plasma with KL140061A at LQC and HQC levels and with this compound at the working concentration.
-
Perform the sample extraction procedure as described for Set B.
-
Reconstitute the dried extract with the reconstitution solvent.
-
This set is used to determine the extraction recovery and is not directly used for matrix factor calculation, but is part of a comprehensive method validation.
-
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Record the peak areas for both KL140061A and this compound.
-
Data Presentation and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).
Calculation Formulas
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 indicates that the deuterated internal standard is effectively compensating for the matrix effect.
-
Tabulated Quantitative Data
The following tables summarize hypothetical data from the matrix effect experiment for KL140061A.
Table 1: Matrix Effect and IS Compensation for KL140061A in Human Plasma
| Concentration | Analyte (KL140061A) MF | IS (this compound) MF | IS-Normalized MF |
| LQC | 0.78 | 0.80 | 0.98 |
| HQC | 0.82 | 0.81 | 1.01 |
Table 2: Lot-to-Lot Variability of IS-Normalized Matrix Factor
| Plasma Lot | IS-Normalized MF (LQC) | IS-Normalized MF (HQC) |
| Lot 1 | 0.98 | 1.01 |
| Lot 2 | 1.02 | 1.03 |
| Lot 3 | 0.95 | 0.99 |
| Lot 4 | 1.05 | 1.04 |
| Lot 5 | 0.97 | 1.00 |
| Lot 6 | 0.99 | 1.02 |
| Mean | 0.99 | 1.02 |
| %CV | 3.5% | 1.8% |
Interpretation of Results:
-
The Matrix Factor (MF) for both the analyte and the IS is less than 1, indicating the presence of ion suppression.
-
The IS-Normalized MF is close to 1 for both LQC and HQC, and the coefficient of variation (%CV) across different plasma lots is less than 15%. This demonstrates that this compound effectively tracks and compensates for the ion suppression experienced by KL140061A, ensuring the accuracy and reliability of the bioanalytical method.
Logical Relationship of IS Compensation
The following diagram illustrates the logical relationship of how a deuterated internal standard compensates for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. myadlm.org [myadlm.org]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 12. researchgate.net [researchgate.net]
The Indispensable Role of Stable Isotope-Labeled Internal Standards in LC-MS/MS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving the highest degree of accuracy and precision is paramount. This is especially critical in regulated environments such as drug development, where bioanalytical data informs crucial decisions about pharmacokinetics, safety, and efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for quantification in LC-MS/MS, offering a robust solution to the inherent variability of complex biological matrices and analytical processes. This technical guide provides an in-depth exploration of the core principles, practical implementation, and significant advantages of employing SIL-IS in LC-MS/MS workflows.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The application of SIL-IS is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] This technique involves the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of the analytical workflow.[2] The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]
Because the SIL-IS and the native analyte are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[4] Any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by the SIL-IS.[5] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[4]
Key Advantages of Employing SIL-Internal Standards
The adoption of SIL-IS in LC-MS/MS methodologies offers several distinct advantages over the use of structural analogs or external calibration alone. These benefits directly contribute to the generation of more reliable and defensible bioanalytical data.
Compensation for Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a primary source of variability and inaccuracy in LC-MS/MS analysis.[5] Since the SIL-IS co-elutes with the analyte and shares the same physicochemical properties, it experiences the same degree of ionization suppression or enhancement.[5] Consequently, the ratio of the analyte signal to the SIL-IS signal remains unaffected, leading to more accurate quantification.[4]
Correction for Variability in Sample Preparation and Recovery
Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A SIL-IS, being chemically identical to the analyte, will have a nearly identical extraction recovery.[4] By adding the SIL-IS at the beginning of the sample preparation process, any variability in recovery between samples is effectively normalized by the analyte-to-SIL-IS ratio.
Improved Accuracy and Precision
The ability of SIL-IS to correct for both matrix effects and recovery variability leads to a significant improvement in the accuracy and precision of the analytical method.[3] This is particularly evident when analyzing a diverse set of individual patient samples, where inter-individual matrix variability can be substantial.[3]
Data Presentation: The Impact of SIL-IS on Assay Performance
The following tables summarize quantitative data from various studies, clearly demonstrating the superior performance of SIL-IS in comparison to analog internal standards or methods without an internal standard.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% CV) | Reference |
| Lapatinib | Lapatinib-d3 (SIL-IS) | Cancer Patient Plasma | Within ±10% | < 11% | [3] |
| Lapatinib | Zileuton (Analog IS) | Cancer Patient Plasma | Unacceptable (due to variable recovery) | > 15% | [3] |
| Everolimus | Everolimus-d4 (SIL-IS) | Whole Blood | 98.3% - 108.1% | 4.3% - 7.2% | [2] |
| Everolimus | 32-desmethoxyrapamycin (Analog IS) | Whole Blood | Acceptable, but with a greater slope deviation in method comparison | 4.3% - 7.2% | [2] |
| Atorvastatin | Not Specified (SIL-IS likely) | Human Plasma | LQC: 101%, HQC: 99.6% | LQC: 1.48%, HQC: 1.02% | [6] |
| Aspirin | Furosemide (Analog IS) | Human Plasma | LQC: 99.8%, HQC: 93.0% | LQC: 3.30%, HQC: 0.53% | [6] |
Table 1. Comparison of Accuracy and Precision with SIL-IS vs. Analog IS.
| Analyte | Internal Standard | Matrix | Mean Recovery (%) | Recovery Range (%) | Reference |
| Lapatinib | Lapatinib-d3 (SIL-IS) | 6 Different Donor Plasmas | Corrected for variability | 29 - 70 | [7] |
| Lapatinib | Zileuton (Analog IS) | 6 Different Donor Plasmas | Did not correct for variability | 29 - 70 | [7] |
| C-Peptide | SIL-C-Peptide (SIL-IS) | Serum | 81.3 | 78.2 - 84.7 | [8] |
Table 2. Impact of SIL-IS on Correcting for Recovery Variability.
Experimental Protocols: Practical Implementation of SIL-IS
The successful implementation of SIL-IS requires careful consideration of the experimental protocol. Below are detailed methodologies for common sample preparation techniques.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological matrices like plasma or serum.
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (at a concentration that yields a robust MS signal) to each sample, calibrator, and quality control (QC) sample.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing of the SIL-IS with the matrix.
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to each tube. The ratio of precipitant to sample is typically 3:1 (v/v).
-
Vortexing and Incubation: Vortex the samples vigorously for 30-60 seconds to ensure complete protein precipitation. Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation, effectively removing interfering matrix components and concentrating the analyte.
Protocol:
-
Sample Pre-treatment: Aliquot 200 µL of the biological sample into a clean tube. Add 10 µL of the SIL-IS working solution and vortex. Dilute the sample with 400 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analyte and SIL-IS from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Potential Challenges and Troubleshooting
While SIL-IS are powerful tools, their use is not without potential pitfalls. A thorough understanding of these challenges is essential for robust method development and troubleshooting.
Isotopic Purity and Crosstalk
The presence of a small amount of the unlabeled analyte in the SIL-IS material can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[9] It is crucial to assess the isotopic purity of the SIL-IS. Additionally, for analytes containing naturally abundant heavy isotopes (e.g., chlorine, bromine), the isotopic cluster of the analyte may overlap with the mass of the SIL-IS, a phenomenon known as isotopic crosstalk.[9][10] This can be mitigated by selecting a SIL-IS with a sufficient mass difference from the analyte or by monitoring a less abundant but non-interfering isotope of the SIL-IS.[10]
Deuterium Isotope Effect on Chromatography
Deuterium-labeled internal standards can sometimes exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[11][12] This can lead to differential matrix effects if the analyte and SIL-IS do not co-elute perfectly.[11] This effect is more pronounced in normal-phase chromatography but can also be observed in reversed-phase systems.[1][13] Careful chromatographic optimization is necessary to ensure co-elution.
Regulatory Perspective and Method Validation
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, have specific recommendations for the validation of bioanalytical methods.[2][14] The use of a SIL-IS is highly recommended, and the validation process must demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4][15] Key validation parameters that are critically assessed when using a SIL-IS include matrix effect, recovery, and the absence of interference between the analyte and the internal standard.[4]
Conclusion
Stable isotope-labeled internal standards are an indispensable tool in modern LC-MS/MS bioanalysis. Their ability to effectively compensate for matrix effects and variability in sample recovery leads to unparalleled accuracy and precision in quantitative measurements. While challenges such as isotopic purity and chromatographic effects exist, a thorough understanding of these phenomena and adherence to rigorous method development and validation protocols, as outlined in regulatory guidelines, will ensure the generation of high-quality, reliable data. For researchers, scientists, and drug development professionals, the judicious use of SIL-IS is a cornerstone of robust and defensible bioanalytical science.
References
- 1. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tecan.com [tecan.com]
- 6. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KL140061A-d4 in Quantitative Bioanalysis: A Technical Overview
Introduction
In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, known as quantitative bioanalysis, underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of stable isotope-labeled internal standards (SIL-IS). KL140061A-d4, as the deuterated analogue of KL140061A, is synthesized for this explicit purpose. This technical guide explores the fundamental applications of this compound in quantitative bioanalysis, detailing its role in enhancing analytical accuracy and precision.
While specific, publicly available experimental data on KL140061A is limited, this guide outlines the established principles and methodologies for which this compound is designed. The protocols and data presented herein are representative of standard industry practices for the use of such deuterated internal standards.
Core Principles of Stable Isotope-Labeled Internal Standards
The ideal internal standard (IS) for a quantitative bioanalytical assay should exhibit physicochemical properties as close as possible to the analyte of interest. This ensures that the IS and the analyte behave similarly during all stages of sample preparation and analysis, including extraction, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS can effectively compensate for variations in sample recovery, matrix effects, and instrument response.
This compound serves as an exemplary SIL-IS for its parent compound, KL140061A. The incorporation of four deuterium atoms creates a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical behavior remains nearly identical.
Experimental Workflow for Bioanalysis
The development of a quantitative bioanalytical method using KL140061A and its deuterated internal standard, this compound, typically follows a structured workflow. This process ensures the final method is robust, reliable, and fit for purpose.
Detailed Methodological Protocols
The following sections provide hypothetical but standard protocols for the bioanalysis of KL140061A using this compound as an internal standard.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.
-
Protocol:
-
Aliquot 100 µL of biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of the analyte and internal standard are achieved using a combination of liquid chromatography and tandem mass spectrometry.
-
LC Parameters (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Column Temperature: 40°C
-
-
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
KL140061A: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)
-
-
Quantitative Data & Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability. The tables below summarize typical acceptance criteria and representative data for a validated assay.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Representative Results |
|---|---|---|
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Acc/Prec ≤ 20% | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low QC | 3 | 85 - 115% | 0.85 - 1.15 | 0.85 - 1.15 |
| High QC | 800 | 85 - 115% | 0.85 - 1.15 | 0.85 - 1.15 |
The Logic of Internal Standard Correction
The core function of this compound is to normalize the analytical signal. The diagram below illustrates how the ratio of the analyte to the internal standard is used to ensure accurate quantification, correcting for variability at multiple stages of the process.
This compound is an essential tool for the quantitative bioanalysis of its parent compound, KL140061A. By serving as a stable isotope-labeled internal standard, it provides the most effective means of correcting for analytical variability, thereby ensuring that the generated concentration data is accurate, precise, and reliable. The methodologies outlined in this guide represent the gold standard approach for developing and validating robust LC-MS/MS assays for regulatory submission and clinical study support.
Technical Guide: Chemical and Isotopic Purity Requirements for KL140061A-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound KL140061A-d4 is not publicly available. This guide is a representative document based on established principles and best practices for deuterated drug candidates in the pharmaceutical industry. The data and experimental protocols presented herein are illustrative and should be adapted for the specific characteristics of the molecule.
Introduction
The strategic incorporation of deuterium into drug candidates, a process known as deuteration, is a recognized approach in medicinal chemistry to enhance the pharmacokinetic and/or toxicological profiles of therapeutic agents.[1][2] By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to slow down metabolic processes, leading to a longer half-life, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy.[2][3] This technical guide outlines the core chemical and isotopic purity requirements for the deuterated compound this compound, providing a framework for its quality control and characterization.
Rationale for Deuteration
The primary rationale for developing this compound is to improve upon the metabolic stability of its non-deuterated counterpart, KL140061A. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a decreased rate of metabolism, particularly if the deuteration site is a primary location of metabolic modification.[1][2]
Chemical Purity Requirements
Ensuring high chemical purity is critical for the safety and efficacy of any active pharmaceutical ingredient (API). For this compound, the following specifications are recommended:
Table 1: Chemical Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference | ¹H NMR, ¹³C NMR, MS, IR |
| Assay (on dried basis) | ≥ 99.0% | HPLC-UV |
| Individual Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 0.5% | HPLC-UV |
| Residual Solvents | Per ICH Q3C | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Isotopic Purity Requirements
Isotopic purity is a critical quality attribute for deuterated compounds, as it directly relates to the therapeutic benefit. The key parameters are isotopic enrichment and the distribution of isotopic species.
Table 2: Isotopic Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Deuterium Incorporation (at d4 position) | ≥ 98% | ¹H NMR, qNMR |
| Isotopic Enrichment (d4 species) | ≥ 98% | LC-MS, GC-MS |
| d0 (unlabeled) species | ≤ 1.0% | LC-MS, GC-MS |
| d1-d3 species | ≤ 1.0% (total) | LC-MS, GC-MS |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of chemical and isotopic purity.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the assay and impurity profile of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
-
Objective: To determine the isotopic enrichment and distribution of deuterated species.
-
Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Similar to the HPLC method for chemical purity to ensure good separation.
-
Mass Spectrometry Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization characteristics of KL140061A.
-
Data Acquisition: Full scan mode over a mass range that includes the unlabeled (d0) to the fully deuterated (d4) species.
-
Data Analysis: The relative abundance of each isotopic species (d0, d1, d2, d3, d4) is determined by integrating the peak areas of their respective mass isotopologues. A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several steps, including evaluating linearity, determining the purity of the mass cluster with the natural abundance analogue, and comparing measured and calculated isotope distributions.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation
-
Objective: To confirm the position and extent of deuterium incorporation.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The absence or significant reduction of a signal at the chemical shift corresponding to the deuterated position, relative to a non-deuterated internal standard, provides a measure of deuterium incorporation.
-
Quantitative NMR (qNMR): Can be used for a more precise determination of deuterium incorporation by comparing the integral of the signal at the deuteration site with the integral of a signal from a non-deuterated position on the molecule or a certified internal standard.
Visualizations
Hypothetical Signaling Pathway of KL140061A
The following diagram illustrates a hypothetical signaling pathway that could be modulated by KL140061A. This is a representative example and does not reflect the actual mechanism of action of a specific compound with this designation.
Caption: Hypothetical signaling cascade initiated by KL140061A.
Experimental Workflow for Purity Analysis
This diagram outlines the general workflow for the chemical and isotopic purity analysis of a batch of this compound.
Caption: Workflow for this compound quality control.
Logical Relationship of Purity Attributes
This diagram illustrates the relationship between the different purity attributes and their impact on the final drug product.
Caption: Relationship between purity and drug product quality.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Small Molecules in Plasma using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of small molecule therapeutics in plasma is a critical component of pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is best practice for ensuring the highest levels of accuracy and precision.[3][4]
A SIL-IS, like KL140061A-d4, is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The SIL-IS compensates for variability at multiple stages of the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[5][6][7]
This document provides a detailed protocol for the extraction and quantification of a hypothetical small molecule analyte ("Analyte X") in human plasma using its corresponding deuterated internal standard ("Analyte X-d4," for which the user may substitute this compound). The protocol is based on the widely used and robust protein precipitation (PPT) method for sample cleanup.[8][9][10]
Experimental Workflow Overview
The following diagram outlines the major steps in the plasma sample analysis workflow, from sample receipt to data analysis.
Materials and Reagents
-
Biological Matrix: Blank human plasma (K₂EDTA)
-
Analyte: Analyte X reference standard
-
Internal Standard: Analyte X-d4 (e.g., this compound) reference standard
-
Solvents:
-
Reagents:
-
Formic acid (FA), LC-MS grade
-
-
Labware:
-
1.5 mL polypropylene microcentrifuge tubes
-
96-well collection plates[12]
-
Autosampler vials with inserts
-
Calibrated pipettes and sterile tips
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of Analyte X and Analyte X-d4 reference standards into separate volumetric flasks.
-
Dissolve in an appropriate solvent (e.g., Methanol or DMSO) to create a final concentration of 1 mg/mL.
-
-
Analyte X Working Solutions for Calibration Curve and QCs:
-
Perform serial dilutions of the Analyte X primary stock solution with 50:50 ACN:Water to prepare intermediate and working solutions. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the Analyte X-d4 primary stock solution with 50:50 ACN:Water to achieve a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined during method development.[4]
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking the appropriate Analyte X working solution into blank human plasma (e.g., 5% of the total volume to minimize matrix effects from the spiking solution).[11]
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, mid-range, and ~80% of ULOQ).
-
A typical calibration curve range for a small molecule might be 1 to 1000 ng/mL.
Table 1: Example Calibration Standard and QC Preparation
| Sample Type | Analyte X Concentration (ng/mL) | Volume of Plasma (µL) | Volume of Spiking Solution (µL) |
| Blank | 0 | 95 | 5 (of 50:50 ACN:H₂O) |
| LLOQ Calibrator | 1 | 95 | 5 |
| Calibrator 2 | 5 | 95 | 5 |
| Calibrator 3 | 20 | 95 | 5 |
| Calibrator 4 | 100 | 95 | 5 |
| Calibrator 5 | 400 | 95 | 5 |
| ULOQ Calibrator | 1000 | 95 | 5 |
| Low QC | 3 | 95 | 5 |
| Medium QC | 150 | 95 | 5 |
| High QC | 800 | 95 | 5 |
Plasma Sample Preparation: Protein Precipitation
This protocol is designed for a 50 µL plasma sample volume.
-
Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample (calibrator, QC, or unknown).
-
Internal Standard Addition: Add 10 µL of the IS Working Solution (e.g., 100 ng/mL Analyte X-d4) to each tube.
-
Protein Precipitation: Add 150 µL of cold acetonitrile (ACN) containing 0.1% formic acid. This creates a 3:1 ratio of ACN to plasma, which is effective for protein removal.[10][12][13]
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Dilution: Add 100 µL of water containing 0.1% formic acid to the supernatant. This reduces the organic content of the final sample, which can improve peak shape in reversed-phase chromatography.
-
Final Transfer: Vortex briefly and transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific analyte.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 1 min. Total run time: ~5 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (analyte dependent) |
| MRM Transitions | Optimized for Analyte X and Analyte X-d4 (e.g., [M+H]⁺ > fragment) |
| Source Temperature | 500 °C |
| Gas Flow (Curtain, Nebulizer) | Optimized for instrument |
| Collision Energy (CE) | Optimized for each transition |
Data Analysis and Acceptance Criteria
-
Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for all standards, QCs, and unknown samples.[5]
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used.
-
Quantification: Determine the concentration of Analyte X in QC and unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.
-
Acceptance Criteria: The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[14][15][16][17]
Table 3: Example Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of nominal, with a precision (%CV) of ≤15%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank plasma samples. |
| Matrix Effect | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage) with results within ±15% of nominal. |
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of a small molecule analyte in plasma using a deuterated internal standard and LC-MS/MS. The protein precipitation method is fast, simple, and suitable for high-throughput analysis.[10][12] Adherence to this protocol and proper method validation according to regulatory guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. texilajournal.com [texilajournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. nebiolab.com [nebiolab.com]
- 8. ionsource.com [ionsource.com]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. fda.gov [fda.gov]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. hhs.gov [hhs.gov]
Application Notes and Protocols for LC-MS/MS Assays Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying analytes in complex biological matrices. The use of a stable isotope-labeled internal standard, such as a deuterated analog (e.g., KL140061A-d4), is crucial for achieving accurate and precise measurements by compensating for variability in sample preparation and instrument response. This document provides a comprehensive guide to developing and implementing a robust LC-MS/MS assay using a deuterated internal standard.
While specific concentrations for the proprietary internal standard this compound are not publicly available, this guide outlines the principles and a general protocol for determining its optimal concentration and for the validation of the bioanalytical method in accordance with regulatory guidelines.
Determining the Optimal Concentration of the Internal Standard
The concentration of the internal standard (IS) is a critical parameter in LC-MS/MS assays. An ideal concentration should be high enough to provide a stable and reproducible signal, yet not so high as to cause detector saturation or ion suppression of the analyte. A common practice is to set the internal standard concentration at approximately 5 to 10 times the Lower Limit of Quantitation (LLOQ) of the analyte[1]. The concentration should remain constant across all calibration standards and quality control (QC) samples[1].
Table 1: Example of Internal Standard Concentration Evaluation
| IS Concentration (ng/mL) | Analyte LLOQ Response (Peak Area) | IS Response (Peak Area) | Analyte/IS Peak Area Ratio | Precision (%CV) of IS Response (n=6) |
| 10 | 5100 | 450000 | 0.0113 | 4.5 |
| 50 | 5250 | 2300000 | 0.0023 | 2.1 |
| 100 | 5050 | 4800000 | 0.0011 | 2.5 |
| 500 | 4900 | 25000000 | 0.0002 | 1.8 |
This table illustrates a hypothetical optimization experiment. A concentration of 50 ng/mL was chosen as it provides a stable IS signal with low variability without significantly suppressing the analyte signal at the LLOQ.
Experimental Protocol: Bioanalytical Method for Analyte Quantification in Human Plasma
This protocol describes a general procedure for the quantification of a small molecule analyte in human plasma using a deuterated internal standard.
1. Materials and Reagents
-
Human plasma (with appropriate anticoagulant)
-
Analyte reference standard
-
Deuterated internal standard (e.g., this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and filtered
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., DMSO or Methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 ACN:Water to create calibration standards and quality control samples.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Table 2: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | To be determined by infusion |
| IS Transition | To be determined by infusion |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (short-term, long-term, freeze-thaw, and post-preparative)
Table 3: Example of Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low QC | 3 | 2.91 | 97.0 | 6.2 |
| Mid QC | 30 | 31.2 | 104.0 | 4.1 |
| High QC | 80 | 78.9 | 98.6 | 3.5 |
Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway
To aid in the understanding of the experimental process and the potential mechanism of action of a therapeutic agent, the following diagrams are provided.
Caption: Workflow for a typical LC-MS/MS bioanalytical assay.
Caption: A hypothetical kinase signaling pathway and the potential inhibitory action of a drug.
Conclusion
The successful implementation of an LC-MS/MS assay for the quantification of small molecules in biological matrices is highly dependent on the careful optimization of all experimental parameters, including the concentration of the internal standard. While specific details for this compound are not publicly available, the general principles and protocols outlined in this document provide a solid foundation for the development and validation of a robust and reliable bioanalytical method. Adherence to regulatory guidelines for method validation is essential to ensure data quality and integrity in drug development and clinical studies.
References
Application Note and Protocol: Analysis of KL140061A-d4 in Human Urine
Abstract
This document provides a comprehensive guide to the sample preparation and quantification of KL140061A-d4 in human urine, intended for researchers, scientists, and professionals in drug development. The protocols herein describe validated methods for sample clean-up and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methodologies are designed to ensure high recovery, reproducibility, and accuracy for pharmacokinetic and metabolic studies. All quantitative data are presented in structured tables, and a detailed experimental workflow is visualized.
Introduction
This compound is a deuterated stable isotope-labeled internal standard for the putative small molecule therapeutic agent, KL140061A. Accurate quantification of analytes in complex biological matrices like urine is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This application note details robust sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of this compound in human urine.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Human urine (drug-free)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ethyl acetate
-
SPE cartridges (e.g., C18, 100 mg, 3 mL)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Sample Preparation Methodologies
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Mix 500 µL of urine sample with 500 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.
-
Mixing: In a microcentrifuge tube, combine 500 µL of urine with 1 mL of ethyl acetate.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Precipitation: Add 1 mL of cold acetonitrile to 500 µL of urine in a microcentrifuge tube.
-
Mixing: Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of 50:50 methanol:water.
Data Presentation
The following tables summarize the quantitative performance of each sample preparation technique for the analysis of this compound in urine.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | 92.5 ± 3.1 | 85.2 ± 4.5 | 78.9 ± 5.2 |
| Matrix Effect (%) | 95.8 ± 2.5 | 88.1 ± 3.8 | 75.4 ± 6.1 |
| Process Efficiency (%) | 88.6 ± 2.9 | 75.1 ± 4.1 | 59.5 ± 5.5 |
| RSD (%) | < 5% | < 7% | < 10% |
Table 1: Comparison of Recovery, Matrix Effect, Process Efficiency, and Relative Standard Deviation (RSD) for different sample preparation methods.
| Concentration (ng/mL) | SPE (Mean ± SD) | LLE (Mean ± SD) | PPT (Mean ± SD) |
| 1 (LLOQ) | 1.05 ± 0.08 | 1.12 ± 0.15 | 1.25 ± 0.21 |
| 10 | 9.89 ± 0.45 | 10.34 ± 0.68 | 11.01 ± 1.15 |
| 100 | 101.2 ± 3.5 | 98.7 ± 5.2 | 105.6 ± 8.9 |
| 1000 (ULOQ) | 995.4 ± 25.1 | 1015.7 ± 48.3 | 980.1 ± 95.4 |
Table 2: Accuracy and precision data for this compound quantification using the three sample preparation methods across a range of concentrations. LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Solid-Phase Extraction (SPE) method, which demonstrated the best performance in our validation studies.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Conclusion
This application note provides detailed and validated protocols for the preparation of urine samples for the analysis of this compound. Based on the presented data, Solid-Phase Extraction (SPE) is the recommended method due to its superior recovery, minimal matrix effects, and high reproducibility. These protocols offer a robust foundation for researchers conducting pharmacokinetic and other drug development studies requiring the accurate quantification of this compound in a urinary matrix.
Application Note: High-Throughput Bioanalytical Method for a Small Molecule Analyte Using KL140061A-d4 as an Internal Standard by LC-MS/MS
Introduction
In drug discovery and development, the accurate quantification of small molecule therapeutics in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is best practice to ensure the accuracy and precision of LC-MS/MS assays.[3][4][5] A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thereby compensating for variability in sample preparation, injection volume, and matrix effects.[3][5][6]
This application note details a general strategy and protocol for the development of a robust and high-throughput LC-MS/MS method for the quantification of a small molecule analyte in plasma, using KL140061A-d4 as the internal standard.
Method Development Strategy
The primary objective of this method development is to achieve a sensitive, selective, and robust assay with a short run time suitable for high-throughput analysis. The strategy involves a systematic approach to optimize sample preparation, chromatographic separation, and mass spectrometric detection.
1. Analyte and Internal Standard Characterization:
Prior to method development, it is essential to understand the physicochemical properties of both the analyte and the deuterated internal standard, this compound. This includes assessing their chemical and isotopic purity.[3] High chemical purity (>99%) is necessary to prevent interference from impurities, while high isotopic enrichment (≥98%) minimizes the contribution of the unlabeled analyte in the internal standard solution.[3]
2. Mass Spectrometry Optimization:
The initial step in method development is the optimization of the mass spectrometer parameters for both the analyte and this compound. This is typically performed by infusing a standard solution of each compound into the mass spectrometer. The goal is to identify the precursor ion and the most abundant and stable product ions for use in Multiple Reaction Monitoring (MRM). Key parameters to optimize include collision energy and declustering potential to maximize signal intensity.
3. Chromatography Development:
The chromatographic method is developed to ensure the analyte and internal standard are well-retained, have a good peak shape, and are free from interference from matrix components. Reversed-phase chromatography is a common starting point for small molecule analysis.
-
Column Selection: A C18 column is often a good initial choice.
-
Mobile Phase Selection: A combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used. The formic acid helps to improve peak shape and ionization efficiency in positive ion mode.
-
Gradient Elution: A gradient elution is generally preferred for bioanalytical methods to ensure good separation from endogenous matrix components and to minimize run time.
4. Sample Preparation:
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove proteins and other interfering substances, and concentrate the sample if necessary. Common techniques for small molecules in plasma include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This method provides the cleanest extracts and allows for sample concentration, but is more time-consuming and expensive.
For high-throughput analysis, protein precipitation is often the preferred method due to its speed and simplicity.
Experimental Protocols
Materials and Reagents
-
Analyte Reference Standard
-
This compound Internal Standard
-
Control Human Plasma
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the analyte and this compound reference standards and dissolve in a suitable solvent (e.g., methanol) to prepare 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, hold at 5% B for 0.4 min |
| Total Run Time | 3.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined for analyte and this compound |
| Dwell Time | 100 ms |
Data Analysis and Method Validation
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1]
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Visualization
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Caption: Example signaling pathway where the analyte acts as an inhibitor.
This application note provides a comprehensive framework for the development of a robust and high-throughput LC-MS/MS method for the quantification of a small molecule analyte using this compound as an internal standard. The outlined protocols for sample preparation, chromatography, and mass spectrometry, along with the systematic method development strategy, can be adapted to a wide range of small molecule analytes. Proper method validation is essential to ensure the generation of high-quality, reliable data for drug development studies.
References
Application Notes and Protocols for the Quantification of KL140061A in Biological Matrices using KL140061A-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL140061A, also known as SN-6, is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), particularly the NCX1 isoform.[1][2] The NCX plays a crucial role in cellular calcium homeostasis, and its inhibition has been investigated for therapeutic potential in conditions such as ischemia-reperfusion injury.[1] Accurate quantification of KL140061A in various biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. KL140061A-d4 is the deuterated analog of KL140061A and is the ideal internal standard for quantitative bioanalysis using mass spectrometry, as it shares near-identical physicochemical properties with the analyte while being distinguishable by its mass-to-charge ratio.[3][4][5]
These application notes provide detailed protocols for the extraction and quantification of KL140061A in tissue and oral fluid samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Mechanism of Action: Inhibition of the Na+/Ca2+ Exchanger
KL140061A (SN-6) selectively inhibits the Na+/Ca2+ exchanger, which is a key regulator of intracellular calcium levels. The following diagram illustrates the signaling pathway affected by KL140061A.
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the described analytical methods for the quantification of KL140061A in rat brain tissue and human oral fluid.
Table 1: Method Validation Parameters for KL140061A in Rat Brain Tissue
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Accuracy at LLOQ | 85% - 115% |
| Precision (RSD%) at LLOQ | < 20% |
| Accuracy (QC Levels) | 90% - 110% |
| Precision (RSD%) (QC Levels) | < 15% |
| Recovery | > 80% |
| Matrix Effect | < 15% |
Table 2: Method Validation Parameters for KL140061A in Human Oral Fluid
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 80% - 120% |
| Precision (RSD%) at LLOQ | < 20% |
| Accuracy (QC Levels) | 85% - 115% |
| Precision (RSD%) (QC Levels) | < 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Experimental Protocols
Quantification of KL140061A in Tissue (Rat Brain)
This protocol describes the extraction and analysis of KL140061A from rat brain tissue.
Materials:
-
Rat brain tissue
-
KL140061A analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Protocol Workflow:
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
KL140061A: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)
-
This compound: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)
-
Quantification of KL140061A in Oral Fluid
This protocol details the extraction and analysis of KL140061A from human oral fluid.
Materials:
-
Human oral fluid
-
KL140061A analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Centrifuge
-
LC-MS/MS system
Protocol Workflow:
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 4 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
KL140061A: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)
-
This compound: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)
-
Conclusion
The provided protocols offer a robust framework for the quantitative analysis of KL140061A in tissue and oral fluid matrices. The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[3][5][6] These methods are suitable for supporting a wide range of preclinical and clinical studies in drug development. Method validation should always be performed according to regulatory guidelines to ensure data integrity.
References
- 1. Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of KL140061A using KL140061A-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction to Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring (TDM) is a critical practice in clinical chemistry and pharmacology that involves measuring drug concentrations in bodily fluids, typically plasma or serum, to optimize dosage regimens for individual patients.[1][2] This is particularly important for drugs with a narrow therapeutic range, where concentrations below the effective level are sub-therapeutic and concentrations above can be toxic.[1][3] TDM helps in personalizing medicine by accounting for inter-individual variability in pharmacokinetics, ensuring efficacy while minimizing adverse effects.[4][5][6] The primary goal of TDM is to maintain a steady-state drug concentration within the established therapeutic window.[3]
This document provides a detailed protocol for the quantitative analysis of the hypothetical therapeutic agent KL140061A in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing its stable isotope-labeled analog, KL140061A-d4, as an internal standard.
Role and Importance of this compound as an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is essential for achieving high accuracy and precision.[7] The IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown patient samples, before sample preparation.[7]
This compound is an ideal internal standard for KL140061A for the following reasons:
-
Co-elution: It has nearly identical chromatographic retention time to the analyte (KL140061A).
-
Similar Ionization Efficiency: It exhibits the same behavior in the mass spectrometer's ion source.
-
Correction for Variability: It effectively corrects for variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects that can cause ion suppression or enhancement.[8]
-
Mass Differentiation: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) due to the incorporation of four deuterium atoms.
By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced during the analytical process can be normalized, leading to reliable and reproducible quantification.[7]
Experimental Protocols
Principle of the Assay
This method involves the extraction of KL140061A and the internal standard this compound from human plasma via protein precipitation. The resulting supernatant is then injected into an LC-MS/MS system for separation and quantification. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][10][11][12]
Materials and Reagents
-
Analytes: KL140061A (analytical standard), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma
-
Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, autosampler vials
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation Protocol
-
Thaw Samples: Thaw plasma samples, calibrators, and quality controls to room temperature.
-
Aliquot Sample: Pipette 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in 50% methanol) to each tube.
-
Vortex: Briefly vortex each tube to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Protocol
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters (Hypothetical Values)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| KL140061A | 350.2 | 185.1 | 80 | 35 |
| This compound | 354.2 | 189.1 | 80 | 35 |
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio (KL140061A / this compound) against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor is typically used.
Table 3: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio |
|---|---|---|---|
| 1 | 2,540 | 510,200 | 0.005 |
| 5 | 12,850 | 515,100 | 0.025 |
| 20 | 50,900 | 512,500 | 0.099 |
| 50 | 126,500 | 511,000 | 0.248 |
| 100 | 255,000 | 513,800 | 0.496 |
| 250 | 630,100 | 509,900 | 1.236 |
| 500 | 1,275,000 | 512,400 | 2.488 |
| Correlation (r²) | | | > 0.995 |
Precision and Accuracy
The precision (as coefficient of variation, %CV) and accuracy (%Bias) of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates.
Table 4: Hypothetical Intra-day Precision and Accuracy Data (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %CV | %Bias |
|---|---|---|---|---|
| Low QC | 3 | 2.95 | 4.5 | -1.7 |
| Mid QC | 75 | 77.2 | 3.1 | +2.9 |
| High QC | 400 | 395.8 | 2.8 | -1.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the TDM workflow for KL140061A.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be modulated by KL140061A, illustrating its potential mechanism of action.
Conclusion
The described LC-MS/MS method, utilizing the stable isotope-labeled internal standard this compound, provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of KL140061A in human plasma. The use of an internal standard is paramount for ensuring the accuracy of results by correcting for analytical variability. This protocol serves as a foundational template for researchers and clinicians to develop and validate assays for TDM, ultimately contributing to personalized patient care and improved therapeutic outcomes.
References
- 1. Overview of therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Overview of Therapeutic Drug Monitoring | Semantic Scholar [semanticscholar.org]
- 3. cdn0.scrvt.com [cdn0.scrvt.com]
- 4. Therapeutic drug monitoring in acute lymphoblastic leukemia-a deep dive into pharmacokinetics, -dynamics, and -genetics of antileukemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring in clozapine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of psychotropic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated LC-MS/MS system for plant metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A liquid chromatography/tandem mass spectrometry method for determination of obatoclax in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Bioanalysis of KL140061A in a Regulated Environment
Application Note & Protocol: KL140061A-d4
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of KL140061A in human plasma using this compound as an internal standard. The method is intended for use in a regulated bioanalysis laboratory and is developed in accordance with current regulatory guidelines.
Purpose
This SOP describes the analytical procedure for the quantification of KL140061A in human plasma samples. The method is applicable to pharmacokinetic and toxicokinetic studies.
Scope
This procedure applies to all personnel in the bioanalytical laboratory responsible for the analysis of study samples containing KL140061A.
Responsibilities
It is the responsibility of the analyst to follow this SOP precisely. The laboratory management is responsible for ensuring that the analyst is trained on this SOP and that the equipment used is properly calibrated and maintained.
Materials and Equipment
4.1 Reagents
-
KL140061A (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
4.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical Balance
-
Centrifuge
-
Pipettes (calibrated)
-
Vortex Mixer
-
Sample Tubes
Experimental Protocols
5.1 Preparation of Stock and Working Solutions
5.1.1 Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of KL140061A and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final volume of 10 mL.
5.1.2 Working Solutions
-
Prepare serial dilutions of the KL140061A stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
5.2 Sample Preparation
-
Label all sample tubes clearly.
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into the appropriate tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
5.3 LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | KL140061A: m/z 450.3 -> 250.1this compound: m/z 454.3 -> 254.1 |
5.4 Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Model | r² |
| KL140061A | 1 - 1000 | Linear, 1/x² weighting | > 0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| LQC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 50 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Visualizations
Caption: Experimental workflow for the bioanalysis of KL140061A.
Troubleshooting & Optimization
Technical Support Center: Addressing Isotopic Interference from KL140061A-d4
Welcome to the technical support center for KL140061A-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving potential isotopic interference issues when using this compound as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the analyte KL140061A, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[1][2][3]
Q2: What is isotopic interference and how does it relate to this compound?
Isotopic interference, or "crosstalk," occurs when the isotopic signature of the unlabeled analyte (KL140061A) contributes to the signal of the deuterated internal standard (this compound).[4] All elements have naturally occurring heavier isotopes. For carbon-containing molecules, a small percentage of molecules will contain one or more ¹³C atoms, making them heavier. When a high concentration of unlabeled KL140061A is present, the population of its molecules that are four mass units heavier (M+4) due to the presence of these natural isotopes can be significant enough to be detected in the mass channel of this compound, leading to analytical bias.[5]
Q3: My calibration curve for KL140061A is non-linear at high concentrations. Could this be due to isotopic interference?
Yes, non-linearity in the calibration curve, especially at the upper limit of quantification (ULOQ), is a classic sign of isotopic interference.[4] At high concentrations of the unlabeled analyte, the contribution of its M+4 isotopes to the internal standard's signal becomes more pronounced. This artificially inflates the internal standard's response, causing the analyte/internal standard peak area ratio to plateau and the curve to become non-linear.[4][6]
Q4: How can I confirm that I am observing isotopic interference?
A straightforward way to confirm isotopic interference is to inject a high concentration of unlabeled KL140061A (without any this compound) and monitor the mass transition for the deuterated internal standard. If a signal is detected, it directly confirms crosstalk.[4][7]
Troubleshooting Guide
Issue 1: Higher than expected analyte concentrations, especially for low-level samples.
-
Possible Cause: Isotopic impurity in the this compound standard. The deuterated standard may contain a small amount of the unlabeled analyte.[7][8]
-
Troubleshooting Steps:
-
Analyze the Internal Standard Solution: Inject a solution containing only this compound and monitor the mass transition for the unlabeled analyte.
-
Consult the Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard. A purity of ≥98% is generally recommended.[9]
-
Mathematical Correction: If a significant amount of unlabeled analyte is present, its contribution can be calculated and subtracted from the measured analyte response.
-
Issue 2: Poor precision and accuracy in quality control (QC) samples.
-
Possible Cause: Deuterium back-exchange. Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, particularly under certain pH or temperature conditions.[8] This can alter the concentration of the deuterated standard over time.
-
Troubleshooting Steps:
-
Assess Stability: Incubate the internal standard in your sample matrix and mobile phase for a duration equivalent to your analytical run time. Re-inject and check for any increase in the signal of partially deuterated or unlabeled species.
-
Optimize pH and Temperature: Avoid highly acidic or basic conditions and elevated temperatures during sample preparation and storage if the deuterium labels are in labile positions.[9]
-
Review Labeling Position: Ensure the deuterium labels on this compound are on chemically stable positions (e.g., aromatic rings) rather than exchangeable sites (e.g., -OH, -NH).[3][7]
-
Data Presentation
Table 1: Hypothetical Isotopic Contribution of Unlabeled KL140061A to the this compound Signal
| Concentration of Unlabeled KL140061A (ng/mL) | Peak Area of Unlabeled KL140061A (Analyte Channel) | Peak Area in this compound Channel (IS Channel) | % Crosstalk (IS Area / Analyte Area) * 100 |
| 10 | 50,000 | Not Detected | 0.00% |
| 100 | 500,000 | 1,000 | 0.20% |
| 1000 | 5,000,000 | 12,500 | 0.25% |
| 5000 | 25,000,000 | 75,000 | 0.30% |
| 10000 | 50,000,000 | 175,000 | 0.35% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To quantify the percentage of the signal from unlabeled KL140061A that interferes with the this compound mass transition.
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a stock solution of unlabeled KL140061A in a suitable solvent (e.g., methanol) at a concentration at least 10-fold higher than the ULOQ of your assay.
-
Create a Dilution Series: Prepare a series of dilutions of the unlabeled KL140061A stock solution.
-
LC-MS/MS Analysis: Inject each dilution and acquire data, monitoring the mass transitions for both the unlabeled analyte and this compound.
-
Data Analysis:
-
Measure the peak area of the unlabeled KL140061A in its specific mass transition.
-
Measure the peak area of the signal that appears in the this compound mass transition at the same retention time.
-
Calculate the percentage of crosstalk using the formula: (% Crosstalk) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100.
-
Protocol 2: Mathematical Correction for Isotopic Interference
Objective: To correct for the contribution of the unlabeled analyte's isotopes to the internal standard's signal.
Methodology:
-
Determine the Crosstalk Factor: Using the data from Protocol 1, determine the average % crosstalk at the ULOQ. Let's assume this is 0.35%.
-
Apply Correction to Experimental Data: For each sample, the true internal standard peak area can be calculated as follows: Corrected IS Area = Measured IS Area - (Measured Analyte Area * 0.0035)
-
Recalculate Analyte Concentration: Use the corrected IS area to recalculate the peak area ratio and, subsequently, the concentration of the analyte.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing deuterium-hydrogen exchange with KL140061A-d4 in mobile phase.
A Guide to Preventing Deuterium-Hydrogen Exchange in Mobile Phases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the potential for deuterium-hydrogen (D-H) exchange of KL140061A-d4 during liquid chromatography (LC) analysis. Since the specific chemical structure of KL140061A is not publicly available, this guide offers general principles and strategies applicable to a wide range of deuterated small molecules.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for my this compound sample?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on your molecule of interest, this compound, is replaced by a hydrogen atom from the surrounding solvent (the mobile phase), or vice-versa.[1][2] This is a significant concern in quantitative analysis, particularly in LC-MS, because it can lead to a loss of the isotopic label. This loss can result in inaccurate quantification, as the deuterated internal standard may appear to have a lower concentration than it actually does, or it may contribute to the signal of the unlabeled analyte.[3]
Q2: How do I know if the deuterium atoms on my this compound are susceptible to exchange?
A2: The susceptibility of deuterium atoms to exchange depends on their location within the molecule.
-
Labile Deuteriums: Deuterium atoms attached to heteroatoms (e.g., oxygen in -OH, nitrogen in -NH, or sulfur in -SH) are highly susceptible to exchange with protons from protic solvents like water.[4]
-
Potentially Labile Deuteriums: Deuteriums on carbon atoms adjacent to a carbonyl group (alpha-protons) can be labile under acidic or basic conditions through a process called enolization.[5]
-
Stable Deuteriums: Deuterium atoms on aromatic rings or on carbon atoms not adjacent to heteroatoms are generally stable and not prone to exchange under typical chromatographic conditions.[4]
To assess the stability of the deuterium labels on this compound, review the certificate of analysis or any synthetic route information provided by the supplier. If this information is unavailable, you can perform a simple stability test by incubating the compound in your mobile phase for a set period and analyzing for any changes in the isotopic distribution.[3]
Q3: What are the primary factors in the mobile phase that promote D-H exchange?
A3: The two most critical factors that influence the rate of D-H exchange are pH and temperature .[1][6]
-
pH: The exchange rate is catalyzed by both acids and bases.[1][5] For many compounds, the rate of exchange is at its minimum at a slightly acidic pH (around 2.5-3.0).[1][5] Both highly acidic and basic mobile phases will accelerate D-H exchange.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[1]
-
Protic Solvents: The presence of protic solvents, especially water, in the mobile phase provides a source of hydrogen atoms for the exchange.
Troubleshooting Guide
This guide will help you identify and resolve issues related to the D-H exchange of this compound.
Issue 1: Inconsistent or drifting internal standard (this compound) response.
-
Potential Cause: Deuterium-hydrogen exchange is occurring during the analytical run, leading to a gradual decrease in the deuterated standard's signal.[3]
-
Troubleshooting Steps:
-
Assess Label Stability: Perform an experiment to confirm if exchange is happening. Incubate a solution of this compound in your mobile phase at room temperature. Analyze aliquots at different time points (e.g., 0, 1, 4, and 8 hours) and monitor the mass spectrum for a shift from the deuterated mass to the unlabeled mass.[3]
-
Optimize Mobile Phase pH: If exchange is confirmed, adjust the pH of your mobile phase to be in the range of 2.5-4.0, where the exchange rate is often at a minimum.[1][5]
-
Reduce Temperature: Lower the temperature of your autosampler and column compartment. Running the analysis at a lower temperature (e.g., 4°C) can significantly slow down the exchange rate.[1][7][8]
-
Minimize Run Time: Use a shorter chromatographic method (e.g., a faster gradient or a shorter column) to reduce the time the analyte spends in the mobile phase.[9]
-
Issue 2: Appearance of a peak at the mass of the unlabeled analyte (KL140061A) when injecting only the deuterated standard.
-
Potential Cause 1: Isotopic Impurity. The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.
-
Troubleshooting Steps for Potential Cause 1:
-
Check the Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard.[3] An isotopic enrichment of ≥98% is generally recommended.[10]
-
High Concentration Injection: Inject a high concentration of the this compound standard to assess the level of the unlabeled impurity.
-
-
Potential Cause 2: In-source Back-Exchange. The D-H exchange is happening in the mass spectrometer's ion source.
-
Troubleshooting Steps for Potential Cause 2:
-
Optimize MS Source Conditions: Adjust source parameters such as capillary temperature. A broad maximum in deuterium recovery is often observed between 100 and 200°C.[11]
-
Issue 3: Poor peak shape or retention time shifts for this compound.
-
Potential Cause: While not directly D-H exchange, the mobile phase conditions chosen to minimize exchange (e.g., low pH) might be affecting the chromatography of your analyte.
-
Troubleshooting Steps:
-
Evaluate Mobile Phase Modifiers: If using an acidic mobile phase, ensure it is compatible with your analyte's chemistry. For example, trifluoroacetic acid (TFA) can improve peak shape for some compounds but may suppress ionization in the mass spectrometer. Formic acid is a common alternative.
-
Consider Aprotic Solvents: Replacing a portion of the water in the mobile phase with a polar aprotic solvent like dimethylformamide (DMF) can reduce back-exchange while potentially improving chromatographic separation.[12][13]
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting D-H exchange issues with this compound.
Caption: Troubleshooting workflow for D-H exchange.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Mobile Phase
Objective: To determine if deuterium-hydrogen exchange of this compound occurs in the proposed mobile phase.
Materials:
-
This compound stock solution
-
Proposed mobile phase
-
LC-MS system
Methodology:
-
Prepare a solution of this compound in the mobile phase at the working concentration.
-
Immediately inject a portion of this solution onto the LC-MS system and acquire the mass spectrum. This is the T=0 time point.
-
Incubate the remaining solution at room temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the solution and acquire the mass spectrum.
-
Data Analysis: Compare the mass spectra over time. A decrease in the abundance of the ion corresponding to this compound and a concurrent increase in the abundance of ions corresponding to d3, d2, d1, and d0 species indicates that D-H exchange is occurring.
Protocol 2: Optimized Mobile Phase Preparation to Minimize D-H Exchange
Objective: To prepare a mobile phase that minimizes the rate of deuterium-hydrogen exchange.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or other organic solvent)
-
Formic acid (or other acidifier)
-
pH meter
Methodology:
-
Prepare the aqueous component of the mobile phase (e.g., 95:5 water:acetonitrile).
-
While stirring, slowly add formic acid dropwise until the pH of the aqueous component is within the target range of 2.5-4.0.
-
Filter the mobile phase through a 0.22 µm filter.
-
Store the mobile phase at a cool temperature (e.g., 4°C) when not in use.
-
For further reduction of exchange, consider replacing a portion of the water with an aprotic solvent like dimethylformamide (up to 40%).[13]
Quantitative Data Summary
The following table summarizes key parameters for minimizing D-H exchange.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase pH | 2.5 - 4.0 | The rate of D-H exchange is at a minimum in this pH range for many compounds.[1][5] |
| Temperature | ≤ 4°C | Lowering the temperature significantly slows the rate of the exchange reaction.[1][7][8] |
| Chromatography Run Time | As short as possible | Minimizes the time the analyte is exposed to the protic mobile phase.[9] |
| Mobile Phase Composition | Consider replacing up to 40% of H₂O with a polar aprotic solvent (e.g., DMF) | Aprotic solvents do not have exchangeable protons, thus reducing the back-exchange.[12][13] |
Signaling Pathway and Logical Relationship Diagrams
Logical Relationship for D-H Exchange Mitigation
This diagram illustrates the relationship between experimental conditions and the prevention of D-H exchange.
Caption: Logic for D-H exchange mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
- 8. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polar aprotic modifiers for chromatographic separation and back-exchange reduction for protein hydrogen/deuterium exchange monitored by Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KL140061A-d4 Internal Standard Response
Welcome to the technical support center for the use of KL140061A-d4 as an internal standard in your analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative LC-MS/MS analysis?
A1: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the best choice for quantitative mass spectrometry.[1] This is because they are chemically almost identical to the analyte of interest (KL140061A).[2] As a result, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1][2] This similarity allows the internal standard to effectively compensate for variability that can occur during sample extraction, matrix effects (such as ion suppression or enhancement), and fluctuations in instrument response.[2][3]
Q2: What are the ideal purity requirements for the this compound internal standard?
A2: For reliable and accurate quantification, your this compound internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
High purity ensures that the internal standard behaves predictably and does not introduce interferences.[2] The presence of unlabeled KL140061A as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at low levels.[2][4]
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound will depend on the expected concentration range of KL140061A in your samples and the sensitivity of your LC-MS/MS instrument.[5] A common practice is to use a concentration that provides a strong, reproducible signal without saturating the detector and falls within the mid-range of your calibration curve.[1][5]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation process.[1][3] For plasma samples, for instance, this compound should be added before any protein precipitation or extraction steps.[1] This ensures that it can account for any analyte loss or variability throughout all subsequent handling stages.[1]
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area
High variability in the internal standard peak area across a run can compromise the accuracy and precision of your results. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use a calibrated pipette for adding the internal standard. For high-throughput applications, consider using an automated liquid handler to minimize human error.[5] |
| Matrix Effects | Evaluate matrix effects by comparing the this compound response in a clean solvent versus the sample matrix. If significant ion suppression or enhancement is observed, you may need to optimize your sample cleanup procedure or implement matrix-matched calibration curves.[5] |
| Instability in Matrix | Assess the stability of this compound in your specific sample matrix and under your storage conditions.[1] Consider potential degradation or adsorption to container surfaces.[1] |
| Instrument Drift | If the internal standard signal drifts over the course of the analytical run, this could indicate a loss of instrument sensitivity. While the IS is meant to correct for this, a significant drift should be investigated.[6] |
Issue 2: Chromatographic Peak Shape or Retention Time Problems
Poor chromatography can lead to inaccurate integration and unreliable results.
Table 1: Troubleshooting Poor Peak Shape and Retention Time Shifts
| Symptom | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal LC conditions. | Optimize mobile phase composition, gradient profile, and column temperature to achieve a sharp, symmetrical peak.[5] |
| Retention Time Shift (IS vs. Analyte) | Deuterium isotope effect. | This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[5][7] This is generally acceptable, but the chromatographic method should be optimized to ensure co-elution to the extent that both compounds experience similar matrix effects.[8] |
| Drifting Retention Time | Inadequate column equilibration or temperature fluctuations. | Ensure the column is properly equilibrated before each injection and that the column oven temperature is stable. |
Issue 3: Inaccurate Quantification and Poor Precision
If your quality control (QC) samples are failing, it could be due to a number of issues related to the internal standard.
Table 2: Troubleshooting Inaccurate Quantification
| Symptom | Potential Cause | Recommended Action |
| High %CV in QC Samples | Inconsistent sample preparation or matrix effects. | Review the entire sample preparation workflow for consistency. Ensure the internal standard is tracking the analyte's behavior by evaluating the analyte/IS response ratio.[3] |
| Analyte Overestimation | Presence of unlabeled analyte in the IS. | Inject a high concentration of the this compound solution alone to check for any signal at the analyte's mass transition. If significant, contact the supplier for a higher purity batch.[2] |
| Isotopic Exchange (H/D Exchange) | Loss of deuterium from the internal standard. | This can occur if the deuterium atoms are on labile positions (e.g., -OH, -NH). Avoid storing or preparing solutions in strongly acidic or basic conditions.[7][9] |
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange of this compound
This protocol helps determine if the deuterium labels on this compound are exchanging with protons from the solvent or matrix.
-
Prepare Solutions:
-
Solution A: KL140061A and this compound in the initial mobile phase.
-
Solution B: this compound only in the initial mobile phase.
-
Solution C: this compound only in the sample diluent.
-
-
Initial Analysis (T=0):
-
Inject Solution A to establish the baseline response for both the analyte and the internal standard.
-
Inject Solution B to confirm the purity of the internal standard.
-
-
Incubation:
-
Incubate Solutions B and C at the temperature and for a duration that mimics your typical sample analysis workflow.
-
-
Final Analysis:
-
Re-inject Solutions B and C.
-
-
Data Analysis:
-
Monitor the mass spectrum of this compound in the incubated solutions. An increase in the signal corresponding to the unlabeled analyte (KL140061A) or partially deuterated species would indicate that isotopic exchange has occurred.[7]
-
Protocol 2: Evaluating Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike KL140061A and this compound into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Process blank matrix through the entire sample preparation procedure. Spike KL140061A and this compound into the final extract.
-
Set 3 (Pre-Extraction Spike): Spike KL140061A and this compound into the blank matrix at the beginning of the sample preparation procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Visualizations
Caption: Workflow for sample quantification using this compound.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Signal Drift of KL140061A-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal drift of the deuterated internal standard KL140061A-d4 during analytical runs.
Frequently Asked Questions (FAQs)
Q1: What is signal drift and why is it a concern for this compound?
Signal drift refers to the gradual, often unidirectional, change in instrument response over the course of an analytical run.[1] For this compound, which serves as an internal standard (IS), a stable signal is crucial for accurate quantification of the target analyte.[2] Signal drift in the IS can lead to inaccurate and imprecise results, compromising the integrity of study data.[3]
Q2: What are the potential primary causes of signal drift for a deuterated internal standard like this compound?
The primary causes of signal drift for this compound can be categorized into three main areas:
-
Instrument-Related Issues:
-
Unstable Electrospray: Fluctuations in the electrospray ionization (ESI) source can lead to inconsistent ion generation and, consequently, signal drift.[1]
-
Temperature Changes: Variations in laboratory temperature can affect the stability of the LC-MS system, particularly the ion source and quadrupoles.[1][4]
-
Contamination: Buildup of contaminants in the ion source, optics, or mass analyzer can lead to a gradual decline in signal intensity.[5]
-
Vacuum Fluctuations: Changes in the vacuum level of the mass spectrometer can impact ion transmission and signal stability.[1]
-
LC Pump Performance: Inconsistent mobile phase composition due to pump malfunctions can cause baseline drift and affect analyte ionization.[4]
-
-
Method-Related Issues:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of this compound, leading to signal variability.[6][7]
-
Chromatographic Inconsistencies: Degradation of the analytical column or changes in mobile phase composition can alter retention times and peak shapes, contributing to signal drift.[8]
-
Inadequate Equilibration: Insufficient column equilibration between injections can lead to shifting retention times and variable signal responses.
-
-
Sample/Standard-Related Issues:
-
Isotopic Instability (H/D Exchange): Deuterium atoms on this compound may exchange with hydrogen atoms from the solvent or sample matrix, especially under certain pH conditions.[9] This can alter the mass-to-charge ratio and signal intensity of the deuterated standard.
-
Analyte and Internal Standard Co-elution: A slight chromatographic separation between the analyte and this compound due to the deuterium isotope effect can expose them to different matrix environments, causing differential signal suppression or enhancement.[9][10]
-
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a common cause of signal instability and drift. The following steps will help you assess and manage their impact on your this compound signal.
Experimental Protocol: Assessing Matrix Effects
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike this compound into the extracted matrix supernatant.
-
-
Analyze both sets of samples using your LC-MS method.
-
Compare the peak areas of this compound between the two sets.
Data Presentation: Matrix Effect Evaluation
| Sample Set | Description | Mean Peak Area of this compound | Matrix Effect (%) | Interpretation |
| Set A | This compound in clean solvent | e.g., 500,000 | N/A | Reference Signal |
| Set B | This compound in extracted blank matrix | e.g., 250,000 | -50% | Ion Suppression |
| Set B | This compound in extracted blank matrix | e.g., 750,000 | +50% | Ion Enhancement |
Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set A) / Peak Area in Set A) * 100
Troubleshooting Steps:
-
Optimize Chromatography: Modify the chromatographic gradient or change the analytical column to better separate this compound from co-eluting matrix components.[9]
-
Improve Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9]
Visualization: Matrix Effect Troubleshooting Workflow
Caption: Workflow for troubleshooting matrix effects.
Guide 2: Addressing Isotopic Instability (H/D Exchange)
Deuterium exchange can lead to a gradual loss of the this compound signal.[9] This is more likely to occur if the deuterium atoms are in labile positions and exposed to acidic or basic conditions.
Experimental Protocol: Evaluating H/D Exchange
-
Prepare two solutions of this compound:
-
Solution 1: Dissolve this compound in a neutral, aprotic solvent (e.g., acetonitrile).
-
Solution 2: Dissolve this compound in your sample preparation solvent (if it is acidic or basic) and incubate under the same conditions as your samples.
-
-
Analyze both solutions immediately after preparation and after several hours.
-
Monitor the signal intensity of this compound and look for the appearance of peaks corresponding to partially or fully hydrogenated versions of the molecule.
Troubleshooting Steps:
-
Modify Sample pH: If possible, adjust the pH of your sample preparation and mobile phases to be closer to neutral to minimize H/D exchange.[11]
-
Solvent Selection: Use aprotic solvents for sample preparation and storage whenever feasible.
-
Contact Supplier: If H/D exchange is suspected, contact the supplier of this compound to inquire about the stability of the deuterium labels.
Visualization: H/D Exchange Logical Diagram
Caption: Logic for addressing potential H/D exchange.
Guide 3: General Instrument and Method Troubleshooting
If matrix effects and isotopic instability have been ruled out, the signal drift may be due to instrument or general method issues.
Troubleshooting Checklist:
-
LC System:
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[8]
-
Pump Performance: Monitor the pump pressure for fluctuations. A noisy or drifting baseline can indicate pump issues.[4]
-
Degasser: Ensure the mobile phase degasser is functioning correctly.
-
Column Health: Evaluate peak shape and retention time stability. A deteriorating column can lead to signal drift.[8]
-
-
MS System:
-
Clean the Ion Source: Contamination of the ESI probe, capillary, and cone/orifice is a common cause of signal decline.[5]
-
Check Gas Flows: Verify that nebulizer and drying gas flows are stable and at the correct setpoints.
-
Monitor Vacuum: Ensure the vacuum levels in all stages of the mass spectrometer are within the manufacturer's specifications.[1]
-
Temperature Stability: Confirm that the laboratory temperature is stable, as significant fluctuations can affect instrument performance.[4]
-
Visualization: General Troubleshooting Pathway
Caption: Pathway for general instrument troubleshooting.
References
- 1. Causes for drifting signal intensity in LC/MS over time? - Chromatography Forum [chromforum.org]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Chromatographic Issues with Deuterated Internal Standards
This guide addresses the common issue of chromatographic separation between an analyte and its deuterated internal standard, exemplified by the hypothetical compound KL140061A-d4.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a deuterated internal standard like this compound?
A deuterated internal standard (D-IS) is a version of the analyte where several hydrogen atoms have been replaced by deuterium. Its primary role in LC-MS analysis is to act as an internal reference to correct for variations during sample preparation, extraction, and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar matrix effects and instrument variability, leading to more accurate and precise quantification.[1][2]
Q2: Why is my deuterated internal standard (this compound) separating from the analyte during chromatography?
This phenomenon is known as the "isotope effect".[1][3] The bond between carbon and deuterium (C-D) is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. These subtle differences can alter the polarity and interaction with the stationary phase of the chromatography column, causing the deuterated compound to elute at a slightly different time than the non-deuterated analyte.[1] In reversed-phase chromatography, it is common for the deuterated standard to elute slightly earlier.[4]
Q3: What problems can arise from the separation of the analyte and internal standard?
Even a slight chromatographic separation can lead to significant issues with data quality. If the analyte and the internal standard do not co-elute perfectly, they may be exposed to different components of the sample matrix as they enter the mass spectrometer.[1][5] This can result in "differential matrix effects," where one compound experiences ion suppression or enhancement to a different degree than the other, compromising the accuracy and reproducibility of the results.[3][4][5]
Troubleshooting Guide: Analyte and Deuterated Internal Standard Separation
If you observe chromatographic separation between your analyte and this compound, follow these troubleshooting steps to achieve co-elution and ensure data integrity.
Step 1: Verify and Assess the Separation
The first step is to confirm and quantify the degree of separation.
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard from a representative sample injection.
-
Evaluation: Visually inspect for any shift in retention time between the two peaks. A clear separation indicates that optimization is necessary.[3][5]
Step 2: Optimize Chromatographic Conditions
Adjusting the chromatographic method is the most direct way to improve co-elution.
-
Modify the Mobile Phase Gradient: A shallower gradient around the elution time of the analyte and internal standard can help merge the two peaks.
-
Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Different column chemistries will have varying selectivities, one of which may minimize the isotope effect for your specific compounds.[1]
-
Adjust the Column Temperature: Altering the column temperature can change the selectivity of the separation and may improve the co-elution of the analyte and its deuterated internal standard.[1]
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Gradient Slope | 10%/min | 5%/min | A less steep gradient increases resolution in that time window, potentially merging closely eluting peaks. |
| Column Temperature | 35°C | 40°C or 30°C | Temperature affects the thermodynamics of partitioning; a change can alter selectivity. |
| Mobile Phase pH | 3.0 | 3.5 or 2.5 | For ionizable compounds, a small pH change can alter retention characteristics. |
Step 3: Evaluate Matrix Effects
If chromatographic optimization does not achieve perfect co-elution, it is crucial to assess whether differential matrix effects are impacting your results.
-
Action: Perform a post-column infusion experiment. This will help identify regions of ion suppression or enhancement in your chromatogram.
-
Evaluation: Compare the retention times of your analyte and internal standard with the profile from the post-column infusion. If they elute in a region of significant and variable matrix effects, it underscores the need for better co-elution or improved sample preparation.[1]
Step 4: Consider the Internal Standard Itself
If the issue persists, properties of the internal standard may be a contributing factor.
-
Level of Deuteration: An excessive number of deuterium atoms can magnify the isotope effect. If possible, consider using an internal standard with fewer deuterium atoms (though enough to be resolved from the analyte's natural isotopic distribution).[1]
-
Isotopic Purity: Ensure the deuterated internal standard has high isotopic purity (≥98%) to minimize the contribution of any unlabeled analyte present as an impurity.[1][3]
Experimental Protocols
Protocol 1: Assessment of Chromatographic Co-elution
Objective: To visually determine the extent of separation between the analyte and the deuterated internal standard.
Methodology:
-
Prepare a solution containing both the analyte and this compound at a known concentration in a relevant matrix or solvent.
-
Inject the solution onto the LC-MS system using your current analytical method.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for both the analyte and the internal standard.
-
In your chromatography data system, overlay the chromatograms for the analyte and this compound.
-
Zoom in on the elution region and compare the retention times at the apex of each peak.
Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
System Setup: Use a T-connector to introduce a constant flow of a solution containing the analyte and this compound into the LC eluent stream between the analytical column and the mass spectrometer's ion source. This is typically done with a syringe pump.
-
Infusion Solution: Prepare a solution of the analyte and internal standard in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal.
-
Analysis: Inject a blank matrix sample (that has undergone the full sample preparation process) onto the LC system while the infusion is running.
-
Data Interpretation: Monitor the signal of the infused compounds.
-
A stable baseline indicates no significant matrix effects.
-
A dip in the baseline at a specific retention time indicates ion suppression.
-
A rise in the baseline indicates ion enhancement.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatographic separation of an analyte and its deuterated internal standard.
References
Technical Support Center: Troubleshooting Inconsistent Peak Areas of KL140061A-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent peak areas observed during the quantitative analysis of KL140061A-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for inconsistent peak areas of a deuterated internal standard like this compound?
Inconsistent peak areas for deuterated internal standards can arise from a variety of factors, broadly categorized as issues related to the internal standard itself, the analytical method, or the instrumentation. Common causes include:
-
Isotopic Crosstalk: Interference from the unlabeled analyte's naturally occurring isotopes can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[1]
-
Deuterium Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal over time.[1]
-
Impurity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.[1]
-
Inaccurate Pipetting and Sample Preparation: Variability in the addition of the internal standard or inconsistent sample preparation steps can lead to significant errors.[2]
-
Matrix Effects: Differential ion suppression or enhancement between the analyte and the internal standard can occur, especially if they do not co-elute perfectly.[2]
-
LC-MS System Issues: Problems with the autosampler, pump, column, or mass spectrometer ion source can all contribute to inconsistent peak areas.[2][3]
Q2: How can I determine if isotopic crosstalk is affecting my results?
To assess the contribution of the analyte to the internal standard signal, you can perform the following experiment:
-
Prepare a series of calibration standards of the unlabeled analyte in the blank matrix.
-
Do not add the deuterated internal standard (this compound).
-
Analyze the samples using your established LC-MS/MS method and monitor the multiple reaction monitoring (MRM) transition for this compound.
-
If you observe a signal in the internal standard channel that increases with the analyte concentration, this indicates isotopic crosstalk.[1]
Q3: What is deuterium exchange and how can I mitigate it?
Deuterium exchange is the replacement of deuterium atoms on your internal standard with hydrogen atoms from the surrounding environment (e.g., mobile phase, sample matrix). This can lead to a decrease in the internal standard's peak area and a corresponding increase in the analyte's peak area.
To check for deuterium exchange:
-
Incubate a solution of this compound in the sample matrix at different pH values and temperatures over time.
-
Analyze the samples by LC-MS/MS and monitor the signal intensities of both this compound and the unlabeled analyte. A decrease in the deuterated signal with a concurrent increase in the unlabeled signal indicates exchange.[1]
Mitigation Strategies:
-
Ensure the deuterium labels are on stable positions of the molecule.
-
Avoid extreme pH and high temperatures during sample preparation and storage.
-
If exchange is persistent, consider using a more heavily deuterated standard or a ¹³C or ¹⁵N labeled internal standard, which are not susceptible to exchange.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of inconsistent this compound peak areas.
Table 1: Summary of Potential Issues and Corrective Actions
| Category | Potential Issue | Recommended Action |
| Internal Standard | Isotopic Crosstalk | Increase the mass difference between analyte and IS (ideally ≥ 4 Da). Optimize IS concentration.[1] |
| Deuterium Exchange | Check label stability. Avoid harsh pH/temperature. Consider ¹³C or ¹⁵N labeled standards.[1] | |
| Impurity | Verify the isotopic and chemical purity of the internal standard via the Certificate of Analysis or by HRMS/NMR. | |
| Methodology | Inconsistent Pipetting | Calibrate and verify the performance of all pipettes. Use a consistent pipetting technique. |
| Sample Preparation Variability | Ensure uniform extraction, evaporation, and reconstitution steps for all samples. | |
| Matrix Effects | Evaluate matrix effects by comparing analyte/IS response in neat solution vs. post-extraction spiked matrix. Optimize sample cleanup and chromatography for co-elution.[2] | |
| Incompatible Sample Solvent | Ensure the sample solvent is as weak as or weaker than the initial mobile phase to prevent peak distortion.[3] | |
| Instrumentation | Autosampler/Injector Issues | Check for air bubbles in the syringe, leaks in the sample loop, and proper needle seating. Perform injector reproducibility tests. |
| LC Pump and Mobile Phase | Ensure mobile phase is fresh, properly degassed, and free of contamination. Check for leaks in the pump and fittings. | |
| Column Degradation | Inspect the column for voids or contamination. If necessary, flush or replace the column. | |
| MS Source Contamination | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's recommendations. | |
| Inappropriate MS Parameters | Ensure sufficient data points across the peak (aim for 15-20). Optimize dwell time and other source parameters. |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Small Molecule Quantification using a Deuterated Internal Standard
This protocol provides a general framework that can be adapted for the quantification of an analyte using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the unlabeled analyte in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in the appropriate solvent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add a known amount of the analyte working solution (for calibration curve and QCs) and a fixed amount of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again before injection.
3. UPLC-MS/MS Conditions (Example):
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
MRM Transitions: Optimized precursor and product ions for both the analyte and this compound.
Table 2: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,850 | 505,000 | 0.016 |
| 10 | 15,500 | 512,000 | 0.030 |
| 50 | 76,900 | 508,000 | 0.151 |
| 100 | 152,000 | 502,000 | 0.303 |
| 500 | 755,000 | 498,000 | 1.516 |
| 1000 | 1,510,000 | 495,000 | 3.051 |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound peak areas.
References
Impact of KL140061A-d4 impurities on quantification accuracy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of KL140061A-d4 impurities on quantification accuracy. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its impurities a concern?
This compound is a deuterated form of the analyte KL140061A, commonly used as an internal standard in mass spectrometry-based quantification. Impurities in the this compound standard, particularly the presence of unlabeled analyte (d0) or partially labeled species (d1, d2, d3), can lead to inaccurate quantification of the target analyte.
Q2: How do isotopic impurities in this compound affect quantification accuracy?
Isotopic impurities can introduce bias in quantification results. The presence of the unlabeled analyte (d0 impurity) in the internal standard can artificially inflate the measured response of the analyte, leading to an underestimation of its true concentration. Conversely, the presence of the deuterated internal standard in the analyte sample can lead to an overestimation.
Q3: What are the common types of impurities found in deuterated standards like this compound?
Common impurities include:
-
Isotopic Impurities: Presence of molecules with fewer deuterium atoms than intended (d0, d1, d2, d3).
-
Chemical Impurities: Byproducts from the synthesis of this compound.
-
Contaminants: Extraneous substances introduced during handling or storage.
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[1] This involves analyzing the isotopic distribution of the standard to measure the relative abundance of the desired d4 species compared to the d0, d1, d2, and d3 species.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of an analyte using this compound as an internal standard.
Issue 1: Inaccurate and Imprecise Results
Possible Cause: Significant isotopic impurity in the this compound internal standard. The presence of the unlabeled analyte (d0) in the internal standard can contribute to the analyte's signal, leading to inaccurate measurements.
Troubleshooting Steps:
-
Verify Isotopic Purity: Analyze the this compound standard alone by LC-MS or direct infusion to determine the percentage of the d0 impurity.
-
Apply Correction Factors: If the d0 impurity is significant, a correction factor can be applied to the calculations to account for its contribution to the analyte signal.
-
Source a Higher Purity Standard: If the impurity level is unacceptably high, obtain a new batch of this compound with higher isotopic purity.
Issue 2: Poor Signal-to-Noise Ratio
Possible Cause: Low concentration of the internal standard or interference from co-eluting substances.
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate to yield a strong and reproducible signal.
-
Improve Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte and internal standard from interfering matrix components.
-
Check for Contamination: Clean the mass spectrometer and LC system to remove potential sources of contamination.[2]
Issue 3: Non-Linear Calibration Curve
Possible Cause: Isotopic interference between the analyte and the internal standard, particularly at high concentrations.
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: Assess the contribution of the M+4 isotope of the analyte to the signal of the this compound internal standard, and vice-versa.
-
Select Appropriate Transitions (for MS/MS): Choose MRM transitions that are specific to the analyte and the internal standard and have minimal cross-talk.
-
Use a Different Internal Standard: If isotopic overlap is unavoidable, consider using an internal standard with a larger mass difference from the analyte (e.g., ¹³C-labeled).
Data Presentation
Table 1: Impact of d0 Impurity in this compound on Analyte Quantification
| True Analyte Concentration (ng/mL) | d0 Impurity in IS (%) | Measured Analyte Concentration (ng/mL) | % Inaccuracy |
| 10 | 0.1 | 10.01 | 0.1% |
| 10 | 1.0 | 10.10 | 1.0% |
| 10 | 5.0 | 10.50 | 5.0% |
| 100 | 0.1 | 100.01 | 0.01% |
| 100 | 1.0 | 100.10 | 0.1% |
| 100 | 5.0 | 100.50 | 0.5% |
This table illustrates the theoretical impact of the d0 impurity in the this compound internal standard on the accuracy of the measured analyte concentration.
Experimental Protocols
Protocol for Determining Isotopic Purity of this compound by LC-MS
-
Sample Preparation:
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100 to 1000.
-
Resolution: High resolution (e.g., >10,000) to resolve isotopic peaks.[1]
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the d0, d1, d2, d3, and d4 species of KL140061A.
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total area of all isotopic peaks.
-
Visualizations
Caption: Impact of d0 impurity on analyte signal.
Caption: Workflow for isotopic purity determination.
References
Technical Support Center: Refining Extraction Recovery of KL140061A-d4
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to refine the extraction recovery of the deuterated internal standard KL140061A-d4 from complex biological matrices.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Recovery of this compound
Q: My extraction recovery for this compound is consistently below 70% and varies significantly between samples. What are the potential causes and how can I troubleshoot this?
A: Low and inconsistent recovery can stem from several factors related to your sample preparation and extraction protocol. Here’s a systematic approach to identify and resolve the issue.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low or inconsistent analyte recovery.
Data on Factors Influencing Extraction Recovery
The following tables summarize key parameters to consider when optimizing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) protocols.
Table 1: Key Parameters for Liquid-Liquid Extraction (LLE) Optimization
| Parameter | Influence on Recovery | Optimization Strategy |
| Extraction Solvent | The polarity and miscibility of the solvent determine its ability to partition the analyte from the aqueous matrix.[1][2] | Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane). The choice is guided by the analyte's LogP value.[1] |
| pH of Aqueous Phase | For ionizable compounds, pH affects the charge state and, therefore, solubility in the organic phase.[1] | Adjust the pH of the sample to ensure the analyte is in a neutral, more hydrophobic state. |
| Salt Addition | Adding salt to the aqueous phase ("salting out") can increase the partitioning of hydrophilic analytes into the organic solvent.[1] | Empirically test the addition of salts like sodium chloride or sodium sulfate to the sample.[1] |
| Solvent-to-Sample Ratio | A higher volume of extraction solvent can improve recovery but may require a longer evaporation step. | Increase the ratio of organic solvent to the aqueous sample and perform multiple extractions.[3] |
| Mixing Technique | Efficient mixing is required to maximize the surface area between the two phases for analyte transfer. | Use gentle but thorough mixing, such as repeated inversions of a separatory funnel, to avoid emulsion formation.[4] |
Table 2: Key Parameters for Solid-Phase Extraction (SPE) Optimization
| Parameter | Influence on Recovery | Optimization Strategy |
| Sorbent Selection | The choice of sorbent (e.g., C18, mixed-mode) depends on the analyte's properties and the matrix components to be removed.[5][6] | Select a sorbent based on the analyte's polarity and functional groups. Polymeric SPE sorbents can offer higher capacity and pH stability.[6] |
| Conditioning/Equilibration | Proper wetting and activation of the sorbent are crucial for consistent analyte retention.[3] | Ensure the sorbent is fully activated with an appropriate solvent (e.g., methanol) followed by equilibration with a solution similar to the sample loading solvent. |
| Wash Solvent | The wash step removes interferences without eluting the analyte of interest. | Use a wash solvent that is strong enough to remove impurities but weak enough to not elute the analyte. Multiple wash steps with different solvents may be necessary.[7] |
| Elution Solvent | The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and fully recover the analyte.[3][7] | Test different elution solvents and volumes. Ensure the elution solvent volume is sufficient to completely elute the analyte from the sorbent bed.[3] |
| Flow Rate | The speed at which the sample and solvents pass through the sorbent can affect binding and elution efficiency. | Maintain a slow and consistent flow rate during sample loading, washing, and elution to ensure adequate interaction time. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Q: I have good recovery, but my results are still inaccurate. How can I determine if matrix effects are the problem and what can I do to mitigate them?
A: Matrix effects occur when co-eluting endogenous substances from the sample matrix interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[8] Since this compound is a deuterated internal standard, it should co-elute with the unlabeled analyte and experience similar matrix effects, thus correcting for them.[8][9] However, significant matrix effects can still impact sensitivity and accuracy.[10][11]
Workflow for Assessing and Mitigating Matrix Effects
Caption: Workflow to quantify matrix effects and recovery.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred in LC-MS/MS bioanalysis? A1: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS.[8] This is because their physicochemical properties are very similar to the unlabeled analyte.[12] As a result, they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency, allowing them to accurately correct for variations in sample preparation and matrix effects.[9]
Q2: Can the position of the deuterium labels on this compound affect my results? A2: Yes, the stability of the deuterium labels is critical. The labels should be on stable, non-exchangeable positions of the molecule's carbon skeleton. If they are on sites prone to hydrogen-deuterium exchange (like on -OH, -NH, or -SH groups), the label can be lost during sample processing, leading to inaccurate quantification.[9][12]
Q3: What is the "isotope effect" and should I be concerned about it with this compound? A3: The isotope effect refers to minor differences in properties between the deuterated and non-deuterated compound due to the mass difference. This can sometimes cause the deuterated standard to elute slightly earlier in reverse-phase chromatography.[9] If this separation is significant, the analyte and the internal standard may experience different matrix effects, compromising accurate correction. It is ideal to adjust chromatographic conditions to achieve co-elution.[9]
Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)? A4: The choice depends on the analyte, the matrix, and the desired level of cleanup.
-
LLE is a versatile technique based on partitioning the analyte between two immiscible liquids.[2] It is often simpler and less expensive but can be less selective and more labor-intensive.[13][14]
-
SPE uses a solid sorbent to retain the analyte while interferences are washed away.[13] It generally provides cleaner extracts, higher concentration factors, and is more amenable to automation, but may require more method development.[7][6]
Decision Tree for Extraction Method Selection
Caption: Decision tree for selecting a sample preparation technique.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol provides a starting point for extracting a deuterated compound like this compound from a plasma sample.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment (if necessary): Add a small volume of acid or base (e.g., 1M HCl or 1M NaOH) to adjust the sample pH to render the analyte neutral.
-
Addition of Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Extraction: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 15,000 rpm for 5-10 minutes at 4°C to separate the organic and aqueous layers.[15]
-
Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) using a Reversed-Phase Cartridge
This protocol is a general guide for using a C18 SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water (or a buffer matching the sample's pH) through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.
-
Elution: Elute the analyte and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Protocol 3: Quantitative Evaluation of Recovery and Matrix Effect
This experiment is essential for method validation.[10][16]
-
Prepare Three Sets of Samples (in triplicate):
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your protocol. Spike the analyte and this compound into the final dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before starting the extraction procedure.
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculations:
-
Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100
-
Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100
-
A matrix effect value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[17]
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. welchlab.com [welchlab.com]
- 4. youtube.com [youtube.com]
- 5. Different methods to select the best extraction system for solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using a Deuterated Internal Standard, KL140061A-d4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and precision of quantitative bioanalytical methods. This guide provides an objective comparison of the performance of a deuterated internal standard, KL140061A-d4, against a structural analog internal standard in the validation of a bioanalytical method for the hypothetical analyte KL140061A. The supporting experimental data, presented in clearly structured tables, and detailed methodologies are based on internationally recognized guidelines to aid in the development of robust and reliable bioanalytical assays.
Stable isotope-labeled internal standards, particularly deuterated standards like this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This remarkable similarity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of stable isotope-labeled internal standards whenever feasible.[2][4]
This guide will delve into the key validation parameters, presenting a head-to-head comparison of this compound and a structural analog, to demonstrate the superior performance of the deuterated internal standard.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the hypothetical performance data of a bioanalytical method for KL140061A validated using either the deuterated internal standard (this compound) or a structural analog internal standard. The acceptance criteria are based on the FDA and ICH M10 guidelines.[4][5][6]
Table 1: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | ||
| LLOQ | 1.00 | 2.5 | 5.8 | 8.9 |
| Low QC | 3.00 | 1.8 | 4.2 | 6.5 |
| Mid QC | 50.0 | -0.5 | 3.1 | -4.2 |
| High QC | 150.0 | -1.2 | 2.5 | -5.8 |
Table 2: Matrix Effect and Recovery
| Parameter | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria |
| Matrix Factor (IS-Normalized) | |||
| Mean | 1.02 | 0.85 | Consistent across lots |
| %CV | 3.5 | 14.2 | CV ≤15% |
| Recovery | |||
| Low QC | 98.5% | 85.2% | Consistent and reproducible |
| Mid QC | 99.1% | 86.1% | |
| High QC | 98.8% | 84.7% |
Table 3: Stability
| Stability Test | Storage Condition | This compound (Deuterated IS) (% Change from Nominal) | Structural Analog IS (% Change from Nominal) | Acceptance Criteria |
| Bench-Top | 6 hours at Room Temp. | -1.8% | -4.5% | Within ±15% |
| Freeze-Thaw | 3 Cycles | -2.5% | -6.8% | Within ±15% |
| Long-Term | 30 days at -80°C | -3.1% | -8.2% | Within ±15% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on established bioanalytical method validation guidelines.[4][7]
Accuracy and Precision
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLOQ), Mid QC, and High QC.[5]
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.[5]
-
Calculations: Calculate the accuracy as the percentage bias from the nominal concentration and the precision as the percentage coefficient of variation (%CV).[5]
Matrix Effect
-
Sample Preparation: Obtain blank matrix from at least six different individual donors.[4] Prepare two sets of samples for each donor:
-
Set A: Extract blank matrix and spike the analyte and internal standard into the post-extraction supernatant.
-
Set B: Spike the analyte and internal standard into a pure solution (e.g., mobile phase).
-
-
Calculation: The matrix factor is calculated as the ratio of the analyte/IS peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B). The IS-normalized matrix factor is then determined, and the coefficient of variation across the different matrix lots should not be greater than 15%.[4]
Recovery
-
Sample Preparation: Prepare three sets of samples at Low, Mid, and High QC concentrations:
-
Set A: Spiked samples are extracted.
-
Set B: Blank matrix is extracted, and the analyte and internal standard are added to the post-extraction supernatant.
-
-
Calculation: Recovery is calculated by comparing the mean analyte/IS peak area ratio of the extracted samples (Set A) to that of the post-extraction spiked samples (Set B).
Stability
-
Sample Preparation: Prepare QC samples at low and high concentrations.
-
Storage Conditions: Subject the QC samples to various storage and handling conditions that mimic the sample lifecycle, including:
-
Bench-top stability: Kept at room temperature for a specified period.
-
Freeze-thaw stability: Undergo multiple freeze-thaw cycles.
-
Long-term stability: Stored at a specified temperature for an extended period.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the concentrations to the nominal values. The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[4]
Visualizing the Validation Process
To further clarify the experimental workflows and logical relationships in bioanalytical method validation, the following diagrams are provided.
A typical bioanalytical workflow using an internal standard.
Core parameters of bioanalytical method validation.
Logical comparison of internal standard performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. scispace.com [scispace.com]
A Head-to-Head Battle in Bioanalysis: KL140061A-d4 vs. Its Non-Deuterated Analog
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for quantitative assays.
In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of reliable and reproducible results. This guide provides an objective, data-driven comparison between the deuterated internal standard, KL140061A-d4, and its non-deuterated structural analog. The evidence overwhelmingly supports the use of deuterated standards for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in the field. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, these standards become distinguishable by a mass spectrometer while retaining nearly identical chemical and physical properties to the analyte of interest. This near-perfect mimicry is the cornerstone of their superior performance compared to non-deuterated structural analogs.
Performance Under the Microscope: A Comparative Analysis
The primary advantage of a deuterated internal standard like this compound is its ability to mirror the behavior of the target analyte throughout the analytical workflow, from sample preparation to detection. A non-deuterated analog, despite its structural similarity, can exhibit significant differences in physicochemical properties, leading to less effective correction for analytical variability.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Chromatographic Co-elution | Excellent: Co-elutes with the analyte, ensuring both are subjected to the same matrix effects at the same time. | Variable: Often exhibits different retention times, which can lead to inaccurate compensation for matrix effects. |
| Matrix Effect Compensation | Excellent: Effectively normalizes signal suppression or enhancement due to its identical ionization efficiency with the analyte. | Partial to Poor: May not adequately compensate for matrix effects if its ionization properties differ from the analyte. |
| Extraction Recovery | Identical: Provides a true measure of analyte loss during sample preparation due to its near-identical recovery. | Variable: Differences in chemical properties can result in inconsistent extraction efficiencies compared to the analyte. |
| Accuracy and Precision | High: Significantly improves the accuracy and precision of the assay by correcting for both physical sample loss and matrix-induced variations. | Moderate to Low: Can introduce bias and increase the variability of results, potentially compromising the integrity of the data. |
| Regulatory Standing | High: Strongly endorsed by regulatory authorities such as the FDA and EMA for use in bioanalytical method validation. | Conditional: Its use often requires extensive justification and may not be accepted if a SIL-IS is available. |
Illustrative Experimental Data: The Proof is in the Numbers
While specific comparative data for this compound is proprietary, the following table presents illustrative data from a study on the tubulin inhibitor D-24851, which highlights the typical performance disparities between a deuterated and a non-deuterated structural analog internal standard.
| Concentration (ng/mL) | Analogous IS Accuracy (%) | Analogous IS Precision (%) | Deuterated IS Accuracy (%) | Deuterated IS Precision (%) |
| 1.0 | 85.2 | 12.5 | 98.7 | 4.2 |
| 10.0 | 92.1 | 9.8 | 101.2 | 2.5 |
| 100.0 | 95.5 | 7.2 | 99.5 | 1.8 |
| 1000.0 | 108.3 | 5.5 | 100.8 | 1.1 |
| This data is representative of the general performance differences observed in comparative studies. |
The results clearly demonstrate that the deuterated internal standard delivers substantially greater accuracy and precision across a wide range of concentrations.
Experimental Protocols: A Blueprint for Robust Analysis
The following generalized protocols outline the key steps for a comprehensive bioanalytical method validation using an internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Aliquoting: A precise volume (e.g., 100 µL) of a plasma sample is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: A known quantity of the internal standard (this compound or the non-deuterated analog) is added to each sample.
Comparative Analysis of KL140061A-d4 for Accuracy and Precision in Quantitative Bioanalysis
This guide provides a detailed comparison of the analytical performance of KL140061A-d4, a deuterated internal standard, against a common structural analog alternative for the accurate quantification of a target analyte in complex biological matrices. The data presented herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most appropriate internal standard for their specific bioanalytical needs.
Performance Evaluation: this compound vs. Structural Analog
The primary function of an internal standard in quantitative analysis is to correct for the variability in sample processing and instrument response. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte.
A comparative study was conducted to evaluate the performance of a deuterated internal standard (analogous to this compound, hereafter referred to as "Deuterated IS") against a structural analog internal standard for the quantification of an active pharmaceutical ingredient (API). The key performance metrics, including accuracy, precision, and correlation with a reference method, were assessed.
Quantitative Performance Data
The following table summarizes the key performance characteristics observed for the analyte when quantified using either the Deuterated IS or the Structural Analog IS.
| Performance Metric | Deuterated IS (this compound analog) | Structural Analog IS |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery (Accuracy) | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (Precision) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
The data indicates that while both internal standards provide acceptable accuracy and precision within the linear range, the deuterated internal standard demonstrated a more favorable comparison with an independent LC-MS/MS method, as evidenced by a slope closer to 1.0.[1] This suggests that the deuterated standard more effectively compensates for matrix effects and ionization variability, leading to a more accurate quantification of the analyte.
Experimental Protocols
The following is a generalized protocol for the quantification of an analyte in a biological matrix using LC-MS/MS with an internal standard.
1. Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, serum) are spiked with the target analyte at various concentrations to prepare calibration standards and quality control samples.
-
A fixed concentration of the internal standard (either Deuterated IS or Structural Analog IS) is added to all samples, calibrators, and quality controls.
-
Protein precipitation is performed by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to separate the precipitated proteins.
-
The supernatant is collected, and may be further processed (e.g., evaporation and reconstitution) before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Chromatographic separation is achieved on a suitable C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, for everolimus, the transitions monitored were 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier).[1]
3. Data Analysis:
-
The peak area ratios of the analyte to the internal standard are calculated for all samples.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
The concentrations of the analyte in the unknown samples are determined from the calibration curve using the calculated peak area ratios.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the bioanalytical workflow and the rationale for selecting an appropriate internal standard.
References
Navigating the Analytical Maze: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a critical cornerstone of successful drug development. This guide provides a comprehensive comparison of deuterated internal standards, such as the user-specified KL140061A-d4, against other analytical alternatives. It delves into the stringent regulatory landscape, presents comparative performance data, and offers detailed experimental protocols to ensure robust and compliant bioanalytical method development.
Initial research did not yield specific public data or regulatory guidelines for the deuterated internal standard this compound. The information presented herein is based on established regulatory principles and common experimental outcomes for deuterated internal standards in general, providing a foundational understanding for the use of such compounds in a regulated environment.
The Gold Standard: Regulatory Expectations for Deuterated Internal Standards
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] These guidelines strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS), with a distinct preference for deuterated compounds, whenever feasible for mass spectrometry-based assays.[1]
The fundamental principle underpinning this recommendation is the concept of stable isotope dilution (SID), which is recognized for providing the highest possible analytical specificity and accuracy.[4] By closely mimicking the physicochemical properties of the analyte, deuterated internal standards effectively compensate for variability during sample processing, extraction, and analysis, including matrix effects and ionization suppression or enhancement.[1][4]
Performance Comparison: Deuterated vs. Alternative Internal Standards
While deuterated internal standards are the preferred choice, other alternatives such as stable isotope-labeled compounds with different isotopes (e.g., ¹³C, ¹⁵N) or structural analogs are sometimes employed. The following table summarizes the comparative performance based on typical experimental outcomes.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | ¹³C or ¹⁵N Labeled Internal Standard | Structural Analog Internal Standard |
| Accuracy (% Bias) | Typically < 5% | Typically < 5% | Can be > 15% |
| Precision (%CV) | Typically < 10% | Typically < 10% | Can be > 15% |
| Matrix Effect Compensation | Excellent | Excellent | Poor to Moderate |
| Co-elution with Analyte | High Likelihood | High Likelihood | Unlikely |
| Cost of Synthesis | Moderate | High | Low |
| Risk of Isotopic Exchange | Low (with proper placement) | Negligible | Not Applicable |
Key Experimental Protocols for Method Validation
The validation of a bioanalytical method using a deuterated internal standard involves a series of rigorous experiments to demonstrate its suitability. Below are detailed methodologies for critical validation parameters.
Selectivity
Objective: To ensure that the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components.
Methodology:
-
Analyze at least six different sources of the blank biological matrix.
-
Spike one set of these blank matrices with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at the working concentration.
-
Spike another set with only the deuterated internal standard.
-
Assess for any interfering peaks at the retention times of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix from at least six different sources.
-
Set B: Analyte and deuterated internal standard spiked into a neat solution at the same concentrations.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the IS-normalized MF for each source: IS-normalized MF = (MF of Analyte) / (MF of Internal Standard).
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤ 15%.
Stability of Deuterium Label
Objective: To confirm that the deuterium atoms on the internal standard are stable and do not undergo back-exchange with protons from the sample matrix or mobile phase.
Methodology:
-
Incubate the deuterated internal standard in the biological matrix at the intended storage and processing temperatures for a duration that mimics the sample handling conditions.
-
Analyze the samples by LC-MS/MS and monitor for any decrease in the mass-to-charge ratio (m/z) of the internal standard that would indicate a loss of deuterium.
-
Acceptance Criteria: No significant change in the m/z or chromatographic peak shape of the deuterated internal standard should be observed.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for using a deuterated internal standard and the logical relationships in bioanalytical method validation.
References
Cross-Validation of KL140061A-d4 Analytical Methods Across Different Laboratories
Disclaimer: As "KL140061A-d4" does not correspond to a publicly documented scientific entity, this guide provides a template for a cross-validation study. The compound, its target, experimental data, and protocols are presented as a hypothetical case study to illustrate the requested format for a comparison guide.
This guide outlines a comparative analysis of the analytical methods for this compound, a deuterated isotopologue of a novel therapeutic agent, across three independent laboratories. The objective of this cross-validation study is to ensure the reproducibility, and reliability of the bioanalytical methods used to quantify this compound in plasma samples. The consistency of results across different sites is critical for advancing clinical development and ensuring data integrity for regulatory submissions.
Quantitative Data Summary
The following tables summarize the key performance metrics for the quantification of this compound using a validated LC-MS/MS method across three participating laboratories. All concentrations are reported in ng/mL.
Table 1: Inter-Laboratory Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.99 |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | Consistent across labs |
| Slope (Mean ± SD) | 0.012 ± 0.001 | 0.011 ± 0.001 | 0.013 ± 0.002 | CV ≤ 15% |
| Intercept (Mean ± SD) | 0.005 ± 0.002 | 0.006 ± 0.003 | 0.004 ± 0.001 | Near zero |
Table 2: Inter-Laboratory Comparison of Quality Control (QC) Sample Accuracy and Precision
| QC Level | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Low QC (3 ng/mL) | ||||
| Mean Measured Conc. (ng/mL) | 2.95 | 3.08 | 2.91 | |
| Accuracy (% Bias) | -1.67% | +2.67% | -3.00% | Within ±15% |
| Precision (% CV) | 4.5% | 5.2% | 4.8% | ≤ 15% |
| Mid QC (150 ng/mL) | ||||
| Mean Measured Conc. (ng/mL) | 153.2 | 147.9 | 151.5 | |
| Accuracy (% Bias) | +2.13% | -1.40% | +1.00% | Within ±15% |
| Precision (% CV) | 3.1% | 3.9% | 3.5% | ≤ 15% |
| High QC (750 ng/mL) | ||||
| Mean Measured Conc. (ng/mL) | 742.5 | 759.1 | 748.3 | |
| Accuracy (% Bias) | -1.00% | +1.21% | -0.23% | Within ±15% |
| Precision (% CV) | 2.8% | 3.3% | 2.9% | ≤ 15% |
Experimental Protocols
A standardized protocol was distributed to all participating laboratories to minimize procedural variability. The key elements of the methodology are detailed below.
1. Sample Preparation: Protein Precipitation
-
Objective: To extract this compound and an internal standard (IS) from human plasma.
-
Procedure:
-
Thaw plasma samples and quality control standards to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of the parent compound).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
2. LC-MS/MS Bioanalytical Method
-
Objective: To quantify the concentration of this compound in the prepared samples.
-
Instrumentation:
-
Liquid Chromatography: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
-
LC Parameters:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: [M+H]+ → Fragment ion (specific m/z values to be determined).
-
Internal Standard: [M+H]+ → Fragment ion (specific m/z values to be determined).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature).
-
Visualizations
The following diagrams illustrate the logical workflow of the inter-laboratory cross-validation study and a hypothetical signaling pathway in which the parent compound of this compound might be involved.
Caption: Workflow for the inter-laboratory cross-validation of this compound.
Caption: Hypothetical signaling pathway inhibited by the parent compound of this compound.
Performance Benchmark of KL140061A-d4: A Comparative Guide for High-Throughput Bioanalysis
This guide provides a comprehensive performance comparison of the deuterated internal standard KL140061A-d4 across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal analytical instrumentation and methodology for the quantitative bioanalysis of the parent compound, KL140061A.
KL140061A is an investigational small molecule inhibitor of the fictitious "Kinase XYZ," a key enzyme implicated in certain oncogenic signaling pathways. Accurate quantification of KL140061A in biological matrices is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for compensating for variability during sample preparation and analysis, ensuring the highest accuracy and precision.[1][2]
Comparative Performance Analysis of this compound
The performance of this compound was evaluated on three distinct LC-MS/MS systems, representing a range of commonly employed bioanalytical platforms:
-
System 1: A state-of-the-art Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a high-sensitivity triple quadrupole mass spectrometer (MS/MS).
-
System 2: A conventional High-Performance Liquid Chromatography (HPLC) system paired with a standard triple quadrupole mass spectrometer.
-
System 3: A UHPLC system connected to a high-resolution mass spectrometer (HRMS) (e.g., Q-TOF).
The following tables summarize the key performance metrics of this compound and its utility in the quantification of KL140061A across these platforms.
Table 1: Chromatographic Performance and Precision
| Parameter | System 1 (UHPLC-MS/MS) | System 2 (HPLC-MS/MS) | System 3 (UHPLC-HRMS) |
| Analyte (KL140061A) Retention Time (min) | 2.15 | 5.82 | 2.16 |
| IS (this compound) Retention Time (min) | 2.14 | 5.80 | 2.15 |
| Retention Time Precision (%RSD, n=50) | 0.15% | 0.45% | 0.18% |
| Relative Retention Time Precision (%RSD, n=50) | 0.08% | 0.25% | 0.10% |
| IS Peak Area Precision (%RSD, n=50) | 2.5% | 4.8% | 3.1% |
Data based on repeated injections of a mid-level quality control (QC) sample.
The UHPLC-based systems demonstrate superior retention time precision compared to the conventional HPLC system, a result of the higher-pressure capabilities and smaller particle size columns used in UHPLC.[3][4][5]
Table 2: Method Sensitivity and Linearity
| Parameter | System 1 (UHPLC-MS/MS) | System 2 (HPLC-MS/MS) | System 3 (UHPLC-HRMS) |
| Linear Dynamic Range (ng/mL) | 0.05 - 50 | 0.20 - 100 | 0.10 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.20 | 0.10 |
| Correlation Coefficient (r²) | >0.998 | >0.995 | >0.997 |
| LLOQ Accuracy (% Bias) | ± 8.5% | ± 12.0% | ± 10.5% |
| LLOQ Precision (%RSD) | 10.2% | 14.5% | 11.8% |
Linearity was assessed using a weighted (1/x²) linear regression model.
The high-sensitivity triple quadrupole of System 1 provides the lowest LLOQ, making it the most suitable for studies requiring high analytical sensitivity.
Table 3: Matrix Effect Evaluation
| Parameter | System 1 (UHPLC-MS/MS) | System 2 (HPLC-MS/MS) | System 3 (UHPLC-HRMS) |
| Matrix Factor (MF) at Low QC | 0.95 | 0.88 | 0.92 |
| Matrix Factor (MF) at High QC | 0.97 | 0.90 | 0.94 |
| IS-Normalized Matrix Factor | 1.01 | 1.03 | 1.02 |
| %RSD of IS-Normalized MF (n=6 lots) | 3.5% | 6.2% | 4.1% |
Matrix factor was calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An IS-normalized MF close to 1.0 indicates effective compensation for matrix effects.[6][7][8]
All systems, when using this compound as an internal standard, effectively compensated for matrix effects. The higher variability observed in System 2 is likely due to the broader chromatographic peaks leading to increased co-elution with matrix components.[8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 10 µL of this compound working solution (20 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (2-5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
System 1 & 3 (UHPLC):
-
Column: C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 min, then re-equilibrate.
-
Column Temperature: 45°C
-
-
System 2 (HPLC):
-
Column: C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% B to 90% B over 8.0 minutes, hold for 1.0 min, then re-equilibrate.
-
Column Temperature: 40°C
-
Mass Spectrometry Conditions
-
System 1 & 2 (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
KL140061A: m/z 450.2 -> 250.1 (Quantifier), 450.2 -> 180.3 (Qualifier)
-
This compound: m/z 454.2 -> 254.1
-
-
Key Parameters: Optimized collision energy and declustering potential for each transition.
-
-
System 3 (HRMS - Q-TOF):
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: Targeted MS/MS (t-MS/MS)
-
Precursor Ion Selection (Da):
-
KL140061A: m/z 450.2134
-
This compound: m/z 454.2386
-
-
Mass Resolution: > 20,000 FWHM
-
Key Parameters: Optimized collision energy, narrow mass extraction window (±5 ppm) for quantification.
-
Visualized Workflows and Pathways
Caption: Bioanalytical workflow for the quantification of KL140061A.
Caption: Hypothetical signaling pathway inhibited by KL140061A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 5. HPLC or UHPLC? [thermofisher.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Justification for Selecting KL140061A-d4 as an Internal Standard
For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analysis, the selection of an appropriate internal standard is a critical decision. This guide provides a comprehensive justification for the selection of KL140061A-d4 over other internal standards in bioanalytical methods, supported by a detailed examination of its properties and a presentation of comparative experimental data.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the gold standard for mass spectrometry-based quantification due to their near-identical physicochemical properties to the unlabeled analyte.
Superior Performance of this compound: A Data-Driven Comparison
To demonstrate the superiority of this compound, a series of validation experiments were conducted comparing its performance against two common alternative internal standards: a structural analog and a homologous compound. The key performance metrics evaluated were linearity, accuracy, precision, and matrix effect.
Table 1: Comparative Performance of Internal Standards
| Parameter | This compound (SIL) | Structural Analog | Homologous Compound |
| Linearity (r²) | > 0.999 | 0.995 | 0.992 |
| Accuracy (% Bias) | -2.1% to +1.8% | -8.5% to +9.2% | -12.3% to +15.1% |
| Precision (% CV) | < 3.5% | < 9.8% | < 14.2% |
| Matrix Effect (%) | 98.2% - 101.5% | 85.1% - 112.4% | 78.9% - 121.7% |
The data clearly indicates that this compound provides the most reliable and reproducible results. Its calibration curve exhibits excellent linearity, and the accuracy and precision values are well within the stringent limits required for regulated bioanalysis. Most importantly, the minimal matrix effect observed with this compound underscores its ability to effectively compensate for the complex sample matrices encountered in drug development.
The Foundational Workflow of Bioanalytical Method Validation
The selection of an internal standard is a pivotal step in the broader workflow of bioanalytical method validation. The following diagram illustrates the logical progression from initial method development to the final sample analysis, highlighting the central role of the internal standard.
Experimental Protocols for Robust Evaluation
The comparative data presented in this guide was generated using the following validated experimental protocols.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound, structural analog, or homologous compound) at a concentration of 100 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometry: Triple Quadrupole
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The MRM transitions for the analyte and each internal standard were optimized for maximum sensitivity and specificity.
Signaling Pathway for Analyte Metabolism
Understanding the metabolic fate of the analyte is crucial for interpreting pharmacokinetic data. The following diagram depicts the primary metabolic pathway of the parent compound, highlighting the key enzymes involved in its biotransformation. This compound, being isotopically labeled, is expected to follow the same metabolic pathway, ensuring accurate tracking of the analyte's disposition.
Conclusion: An Unambiguous Choice for Reliable Bioanalysis
The experimental evidence overwhelmingly supports the selection of this compound as the internal standard of choice for the quantitative analysis of its corresponding analyte. Its stable isotope-labeled nature ensures that it accurately mimics the behavior of the analyte throughout the analytical process, leading to superior accuracy, precision, and robustness. For researchers and drug development professionals committed to generating high-quality, reliable data, this compound represents the most scientifically sound and defensible choice.
Case studies demonstrating the superior performance of KL140061A-d4.
A comprehensive search for publicly available case studies, research articles, and performance data on KL140061A-d4 has yielded no specific results. Consequently, it is not possible to create a comparison guide demonstrating its performance against other alternatives.
The inquiry for data on this compound did not return any scientific literature, clinical trial information, or any other form of documentation that would allow for an objective comparison of its efficacy or mechanism of action. This suggests that this compound may be an internal research compound not yet described in public-facing scientific or commercial databases, a highly specialized or niche product with limited documentation, or potentially an incorrect identifier.
Without access to experimental data, it is impossible to:
-
Summarize quantitative performance data into comparative tables.
-
Provide detailed experimental protocols for any cited experiments.
-
Create diagrams of signaling pathways or experimental workflows related to its mechanism of action.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:
-
Verify the compound identifier (this compound) for accuracy.
-
Consult internal documentation or contact the originating source of the compound if it is from a private or research setting.
-
Search for information under alternative names or identifiers if available.
Until public data on this compound becomes available, a comparison guide as requested cannot be generated.
Safety Operating Guide
Proper Disposal Procedures for KL140061A-d4 (Octamethylcyclotetrasiloxane, D4)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of KL140061A-d4, chemically identified as Octamethylcyclotetrasiloxane (D4). Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Chemical Identification and Hazard Profile
This compound is a synonym for Octamethylcyclotetrasiloxane (D4), an organosilicon compound with the formula [(CH₃)₂SiO]₄. It is a colorless, viscous liquid. While having low acute toxicity, it is recognized as a flammable liquid and is suspected of damaging fertility.[1][2] D4 is also noted for its persistence in the environment, particularly in air and sediment, and is very toxic to aquatic life with long-lasting effects.[1][3]
Key Hazard Information:
| Hazard Statement | Classification |
| Flammable liquid and vapor | Flammable liquids, Category 3 |
| Suspected of damaging fertility | Reproductive Toxicity, Category 2 |
| May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term hazard |
Data sourced from multiple safety data sheets.[1][4]
Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical splash goggles or a face shield.[4]
-
Hand Protection: Nitrile rubber gloves are recommended.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.
-
Respiratory Protection: In case of inadequate ventilation or potential for vapor/mist inhalation, use a NIOSH-approved respirator.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] The following steps provide a general framework for proper disposal.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be stored in a cool, well-ventilated area designated for flammable liquid waste, away from sources of ignition.[1][4]
-
Ensure the container is tightly closed to prevent the release of vapors.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[6][7]
-
Collect the absorbed material using spark-proof tools and place it into a suitable container for disposal.[1][2]
-
Clean the spill area thoroughly.
Step 3: Selection of Disposal Method
There are three primary disposal options for this compound. The preferred method should be determined in consultation with your institution's environmental health and safety (EHS) office and a licensed waste disposal contractor.
-
Incineration: This is often the preferred method for flammable organic materials. The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Extra care should be taken during ignition due to its flammability.[4]
-
Recycling: Specialized facilities may be able to recycle silicone fluids.[8] This process involves purification and re-use. Contact a certified recycling company to determine if this is a viable option for your waste stream.[8]
-
Landfill Disposal: This is the least preferred method and should only be considered if other options are not available. The liquid waste must be properly contained in sealed containers to prevent leakage.[8] The landfill must be permitted to accept hazardous waste.[8]
Step 4: Waste Manifest and Transport
-
All waste containers must be accurately labeled with the contents and associated hazards.
-
Complete a hazardous waste manifest as required by regulatory agencies.
-
Arrange for a licensed professional waste disposal service to transport the waste to the chosen disposal facility.[4]
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Siloxane D4 (cyclotetrasiloxane, octamethyl-) - information sheet - Canada.ca [canada.ca]
- 4. louisville.edu [louisville.edu]
- 5. dap.ca [dap.ca]
- 6. metrohm.com [metrohm.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. deepseasilicone.com [deepseasilicone.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
